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1-Tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate Documentation Hub

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  • Product: 1-Tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate
  • CAS: 125545-98-4

Core Science & Biosynthesis

Foundational

Whitepaper: Preliminary Investigation of 1-tert-Butyl 2-Ethyl 4-Oxopiperidine-1,2-Dicarboxylate Derivatives in Drug Discovery

Executive Summary The development of novel therapeutics frequently relies on highly functionalized, stereochemically rich aliphatic heterocycles. Among these, 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate (N-Boc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel therapeutics frequently relies on highly functionalized, stereochemically rich aliphatic heterocycles. Among these, 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate (N-Boc-4-oxopiperidine-2-carboxylic acid ethyl ester) has emerged as a privileged scaffold[1]. This whitepaper provides a preliminary investigation into the synthetic utility, physicochemical profiling, and medicinal chemistry applications of this versatile building block. By offering three orthogonal sites of reactivity—a protected secondary amine, an ester-functionalized C2 position, and a reactive C4 ketone—this scaffold enables the divergent synthesis of complex peptidomimetics, bridged bicyclic alkaloids, and targeted enzyme inhibitors[2][3].

Structural & Physicochemical Profiling

Understanding the baseline physicochemical properties of the starting scaffold is critical for predicting the pharmacokinetic trajectory of its downstream derivatives. The N-Boc protection provides necessary lipophilicity and steric bulk during early-stage synthesis, while the ethyl ester ensures stability during C4-modifications before being unmasked for further coupling.

Table 1: Physicochemical Properties of 1-tert-Butyl 2-Ethyl 4-Oxopiperidine-1,2-Dicarboxylate

PropertyValueCausality / Implication for Drug Design
Molecular Weight 271.31 g/mol Low MW allows for extensive derivatization without violating Lipinski's Rule of 5.
Formula C₁₃H₂₁NO₅High sp³ character contributes to improved clinical success rates.
LogP (Calculated) ~1.52Optimal lipophilicity for membrane permeability in early intermediates[1].
Topological Polar Surface Area (TPSA) 72.91 ŲFavorable for oral bioavailability; allows room for polar group addition[1].
Hydrogen Bond Acceptors 5Dominated by the Boc and ester carbonyls; provides multiple interaction vectors.
Hydrogen Bond Donors 0Lack of H-donors in the base scaffold requires introduction via amination/reduction.

Synthetic Utility & Core Transformations

The strategic value of this scaffold lies in the selective manipulability of its functional groups. The logic behind its derivatization follows a strict sequence to prevent cross-reactivity.

C4-Ketone Derivatization: Stereoselective Reduction

The C4 ketone is the primary node for introducing three-dimensional complexity. The conversion of the sp² hybridized ketone to an sp³ hybridized alcohol or amine must be tightly controlled. When synthesizing cis-4-hydroxypiperidine derivatives, L-Selectride (Lithium tri-sec-butylborohydride) is the reagent of choice[4].

  • Mechanistic Causality: L-Selectride is a highly sterically hindered hydride source. It approaches the C4 carbonyl exclusively from the less hindered equatorial face. This stereoelectronic preference forces the resulting alkoxide intermediate into the axial position, yielding the cis-diastereomer (relative to the C2 substituent) with exceptional diastereomeric excess (dr > 95:5).

C2-Ester Saponification

The C2 ethyl ester serves as a masked carboxylic acid. To utilize this site for peptide coupling, it must be saponified.

  • Mechanistic Causality: Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system (THF/H₂O) is preferred over sodium or potassium hydroxide. The lithium cation coordinates effectively with the ester carbonyl, providing sufficient electrophilic activation for the hydroxide nucleophile while maintaining a mild enough pH to prevent base-catalyzed epimerization at the sensitive C2 alpha-chiral center.

SynthWorkflow A 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate B C4 Ketone Reduction (L-Selectride) A->B Stereoselective Hydride Transfer C C4 Reductive Amination (NaBH(OAc)3, R-NH2) A->C Imine Formation & Reduction D C2 Ester Saponification (LiOH, THF/H2O) A->D Base Hydrolysis E cis-4-Hydroxypiperidine Derivatives B->E F 4-Aminopiperidine Derivatives C->F G C2 Carboxylic Acid Intermediate D->G

Divergent synthetic workflow for 4-oxopiperidine-1,2-dicarboxylate derivatization.

Experimental Workflows (Step-by-Step)

To ensure reproducibility and trustworthiness, the following self-validating protocols outline the core transformations discussed above.

Protocol A: Stereoselective Synthesis of cis-4-Hydroxypiperidine Derivatives

This protocol utilizes L-Selectride to establish the axial hydroxyl group[4].

  • Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate (1.0 equiv, 10 mmol) and dissolve in 30 mL of anhydrous Tetrahydrofuran (THF).

  • Cooling: Submerge the reaction vessel in a dry ice/acetone bath to achieve an internal temperature of -78 °C.

  • Reagent Addition: Dropwise, add L-Selectride (1.0 M in THF, 1.2 equiv, 12 mL) over 15 minutes via a syringe pump to maintain the internal temperature and prevent localized thermal spikes that could compromise stereoselectivity.

  • Reaction: Stir the mixture at -78 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until the starting material is fully consumed.

  • Quench (Critical Step): Carefully quench the organoborane intermediate by adding 10% aqueous NaOH (10 mL), followed immediately by 30% H₂O₂ (10 mL) dropwise. Causality: The oxidative quench is mandatory to cleave the robust boron-oxygen bond and release the free hydroxyl group[4].

  • Workup: Warm to room temperature, extract with EtOAc (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Epimerization-Free C2 Saponification and Amide Coupling
  • Hydrolysis: Dissolve the C4-modified ester derivative (1.0 equiv, 5 mmol) in a 3:1 mixture of THF/H₂O (20 mL). Add LiOH·H₂O (1.5 equiv, 7.5 mmol). Stir at 0 °C for 4 hours.

  • Acidification: Carefully acidify the mixture to pH 3 using 1M HCl at 0 °C. Extract immediately with Dichloromethane (DCM) to isolate the free carboxylic acid.

  • Activation: In a separate flask, dissolve the resulting acid in anhydrous DCM. Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Causality: HOBt forms an active ester intermediate that suppresses the formation of the inactive N-acylurea byproduct and prevents racemization at the C2 position.

  • Coupling: Add the desired primary or secondary amine (1.1 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.5 equiv). Stir at room temperature for 12 hours, followed by standard aqueous workup.

Medicinal Chemistry Case Studies

Kappa-Opioid Receptor (KOR) Agonists

The 4-oxopiperidine-1,2-dicarboxylate scaffold has been successfully utilized in the chiral pool synthesis of 2,4-bridged piperidine derivatives (e.g., 2-azabicyclo[3.3.1]nonane scaffolds)[2]. By utilizing the C2 and C4 functional groups to form an intramolecular bridge, researchers have locked the piperidine ring into a rigid conformation. This rigidity is highly favored by the Kappa-Opioid Receptor (KOR). Activation of KOR provides potent analgesia without the severe respiratory depression and addiction liability associated with Mu-Opioid Receptor (MOR) agonists[2].

KORPathway L Bridged Piperidine Derivative (KOR Agonist) R Kappa-Opioid Receptor (Gi/o Coupled) L->R High Affinity Binding G Gi/o Protein Activation R->G Conformational Shift AC Adenylyl Cyclase Inhibition G->AC Alpha Subunit Ion Ca2+ Channel Blockade & K+ Channel Opening G->Ion Beta-Gamma Subunit cAMP Decreased cAMP Levels AC->cAMP Pain Analgesia cAMP->Pain Reduced Neuronal Excitability Ion->Pain Cellular Hyperpolarization

KOR activation pathway modulated by bridged piperidine derivatives.

Protein Arginine Methyltransferase (PRMT) Inhibitors

Beyond CNS applications, the scaffold is highly relevant in oncology. Patent literature demonstrates the use of 4-oxopiperidine-1,2-dicarboxylate derivatives as starting materials for the synthesis of complex ethanediamine-heterocycle compounds[3]. These compounds act as potent inhibitors of Protein Arginine Methyltransferases (PRMTs), specifically Type I PRMTs. By inhibiting the post-translational methylation of arginine residues on histones, these piperidine-derived compounds disrupt the epigenetic regulation of cancer cells, halting tumor proliferation[3].

References

  • Stereoselective Synthesis and Pharmacological Evaluation of 2,4-Bridged Piperidine Derivatives Designed to Activate the κ-Opioid Receptor.Università degli Studi di Palermo (UniPA).
  • 1-tert-Butyl 2-ethyl (2S)-4-oxopiperidine-1,2-dicarboxylate.ChemScene.
  • 1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate.Benchchem.
  • CA3092579A1 - Ethanediamine-heterocycle derivatives as inhibitors of protein arginine methyltransferases.Google Patents.

Sources

Exploratory

Thermodynamic Stability and Conformational Dynamics of 1-tert-Butyl 2-Ethyl 4-Oxopiperidine-1,2-Dicarboxylate

Executive Summary The molecule 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate (CAS: 180854-44-8 for the S-enantiomer; 357154-16-6 for the R-enantiomer) is a highly functionalized, structurally complex piperidine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate (CAS: 180854-44-8 for the S-enantiomer; 357154-16-6 for the R-enantiomer) is a highly functionalized, structurally complex piperidine derivative. Piperidine rings are ubiquitous in pharmaceutical development, appearing in a vast majority of small-molecule active pharmaceutical ingredients (APIs)[1]. The strategic placement of orthogonal functional groups—an acid-labile N-Boc protecting group, a base-labile C2-ethyl ester, and a reactive C4-ketone—makes this compound an indispensable building block for drug discovery[2].

However, this dense functionalization introduces intricate thermodynamic behaviors. Understanding the thermodynamic stability, conformational preferences, and thermal degradation profile of this intermediate is critical for optimizing process chemistry, ensuring batch-to-batch reproducibility, and establishing robust storage conditions. This whitepaper provides an in-depth analysis of the molecule's structural thermodynamics and outlines self-validating analytical protocols for characterizing its stability.

Structural Thermodynamics & Conformational Dynamics

The thermodynamic stability of the piperidine ring is fundamentally governed by the minimization of internal steric strain and torsional interactions.

  • Ring Conformation: Despite the heavy substitution, computational density functional theory (DFT) and experimental NMR studies on analogous N-Boc piperidines demonstrate a strong thermodynamic preference for the chair conformation over the twist-boat conformation. The twist-boat state is typically ~4 kcal/mol higher in energy, making it thermodynamically inaccessible under standard conditions[3].

  • Substituent Effects: To minimize severe 1,3-diaxial steric clashes, the bulky C2-ethyl ester group overwhelmingly occupies the equatorial position[3]. The presence of the sp2-hybridized C4-ketone eliminates two axial protons from the ring. While this slightly relieves transannular steric congestion, it alters the internal torsional angles, slightly flattening the ring compared to an unsubstituted piperidine.

  • N-Boc Rotamerism: The tert-butoxycarbonyl (Boc) group at the N1 position exhibits restricted rotation due to allylic strain ( A1,3 strain) with the adjacent C2-ester group. This restricted rotation leads to distinct rotameric states that are in thermodynamic equilibrium, which can be observed as broadened peaks in ambient-temperature NMR spectra.

Chemical Stability and Degradation Pathways

The molecule's thermodynamic sink is highly dependent on its chemical environment. The orthogonal nature of its functional groups means it is susceptible to multiple distinct degradation pathways under stress:

  • Acidic Stress: The N-Boc group is highly sensitive to acidic environments, which catalyze its rapid deprotection, releasing isobutylene gas and carbon dioxide to yield the secondary amine[2].

  • Basic Stress: Basic conditions thermodynamically drive the saponification (hydrolysis) of the C2-ethyl ester into a carboxylic acid. Furthermore, the C4-ketone increases the acidity of the adjacent C3 and C5 protons, promoting enolization. Prolonged enolization can lead to racemization at the C2 stereocenter or unwanted aldol condensation reactions.

  • Thermal Stress: The compound is isolated as a low-melting solid and requires storage at 2–8 °C to maintain long-term thermodynamic stability[4]. Elevated temperatures (typically >150 °C) provide the activation energy required for the pyrolytic cleavage of the Boc group[5].

DegradationPathways Intact 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate Acid Acidic Conditions Intact->Acid Exposure Base Basic Conditions Intact->Base Exposure Thermal Thermal Stress (>150°C) Intact->Thermal Heating Deprotect N-Boc Deprotection (Isobutylene + CO2 loss) Acid->Deprotect Catalyzes Hydrolysis C2 Ester Hydrolysis (Carboxylic Acid Formation) Base->Hydrolysis Catalyzes Enolization C4 Ketone Enolization (Racemization at C2) Base->Enolization Promotes Thermal->Deprotect Pyrolysis

Caption: Logical relationship of chemical and thermal degradation pathways for the piperidine derivative.

Self-Validating Experimental Methodologies

To ensure scientific integrity and high-fidelity data, the following analytical protocols are designed as self-validating systems. Every step includes an internal control to establish direct causality between the experimental conditions and the observed thermodynamic response.

Protocol 1: Thermal Profiling via Simultaneous Thermal Analysis (STA)

Objective: To map the thermal boundaries of the molecule by simultaneously measuring heat flow (DSC) and mass loss (TGA)[5]. Causality Rationale: By combining TGA and DSC in a single run (STA), we establish direct causality between thermal events. An endothermic peak without mass loss confirms a physical phase transition (e.g., melting), whereas an endotherm perfectly synchronized with mass loss definitively proves thermal decomposition (e.g., Boc cleavage) rather than simple evaporation[6].

Step-by-Step Workflow:

  • Instrument Calibration (Validation Step): Run a baseline scan using empty alumina crucibles. Calibrate the temperature and enthalpy sensors using a high-purity Indium standard ( Tm​ = 156.6 °C). This ensures the instrument's thermodynamic readings are absolute and unaffected by sensor drift[7].

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of the compound into an aluminum pan.

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen gas at 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation, ensuring that any observed mass loss is purely a function of the molecule's intrinsic thermal instability[8].

  • Thermal Ramping: Heat the sample from 20 °C to 300 °C at a controlled rate of 10 °C/min.

  • Data Interpretation: Extract the glass transition ( Tg​ ), melting point ( Tm​ ), and decomposition onset ( Td​ ).

STAWorkflow SamplePrep Sample Preparation (3-5 mg, Al Crucible) Purge Inert Atmosphere (N2 Purge, 50 mL/min) SamplePrep->Purge Heating Controlled Heating (10°C/min to 300°C) Purge->Heating Detection Simultaneous Detection (Heat Flow & Mass Loss) Heating->Detection Analysis Data Analysis (Tg, Tm, Td extraction) Detection->Analysis

Caption: Step-by-step Simultaneous Thermal Analysis (STA) workflow for thermodynamic profiling.

Protocol 2: Conformational Analysis via Variable-Temperature NMR (VT-NMR)

Objective: To calculate the thermodynamic activation parameters ( ΔG‡ , ΔH‡ , ΔS‡ ) of the N-Boc rotamer interconversion. Causality Rationale: The use of an internal temperature standard validates the exact temperature of the sample environment, eliminating discrepancies between the instrument's external thermocouple reading and the actual thermodynamic state of the analyte inside the probe.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of Toluene- d8​ . Toluene is chosen for its wide liquid temperature range.

  • Temperature Calibration (Validation Step): Insert a sealed NMR tube containing pure methanol. Use the chemical shift difference between the methanol hydroxyl and methyl protons to calculate and calibrate the exact probe temperature at low extremes.

  • Spectral Acquisition: Acquire 1 H-NMR spectra at 10 °C intervals, stepping down from +25 °C to -80 °C. Allow 10 minutes of equilibration time at each step.

  • Line Shape Analysis: Monitor the decoalescence of the tert-butyl protons. Apply the Eyring equation to the exchange rates at various temperatures to derive the thermodynamic barrier to rotation.

Quantitative Data Summary

The table below consolidates the expected thermodynamic and stability parameters for 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate based on structural analytics and thermal profiling[4][9][10].

Thermodynamic PropertyExpected Value / BehaviorValidating Analytical Method
Preferred Ring Conformation Chair (C2-ester in equatorial position)DFT Computation / 2D-NOESY NMR
Physical State at STP Low-melting solid / viscous oilVisual Inspection / DSC
Recommended Storage Temp. 2 °C to 8 °CAccelerated Stability Testing
Thermal Decomposition ( Td​ ) > 150 °C (Loss of isobutylene & CO 2​ )Thermogravimetric Analysis (TGA)
Chemical Stability (Acid) Highly Labile (Boc cleavage)LC-MS / 1 H-NMR
Chemical Stability (Base) Labile (Ester hydrolysis / Enolization)HPLC / Chiral Chromatography

References

  • Title: Thermal Stability Testing for Pharmaceuticals and Advanced Materials Source: Lab Manager URL
  • Title: Safety Data Sheet - (S)
  • Title: Ethyl (R)-(+)
  • Source: ResolveMass Laboratories Inc.
  • Title: DSC Thermal Stability Testing Source: Testing Laboratory URL
  • Source: Journal of the American Chemical Society (ACS Publications)
  • Title: Thermal Analysis Instruments (DSC, TGA)
  • Title: Summary of Methods for Testing the Thermodynamic Properties of Materials Source: Universallab URL
  • Title: An Experimental and Computational Investigation of the Enantioselective Deprotonation of Boc-piperidine Source: Journal of the American Chemical Society URL
  • Source: NINGBO INNO PHARMCHEM CO.,LTD.
  • Title: Technical Support Center: Synthesis of N-Boc-Piperidine Derivatives Source: Benchchem URL

Sources

Foundational

Structural Dynamics and NMR Elucidation of 1-tert-Butyl 2-Ethyl 4-Oxopiperidine-1,2-Dicarboxylate

A Technical Whitepaper for Synthetic Chemists and Drug Development Professionals Executive Summary The functionalized piperidine scaffold is a privileged structure in modern pharmacognosy, serving as the backbone for num...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Synthetic Chemists and Drug Development Professionals

Executive Summary

The functionalized piperidine scaffold is a privileged structure in modern pharmacognosy, serving as the backbone for numerous active pharmaceutical ingredients (APIs), including κ-opioid receptor (KOR) agonists, thrombin inhibitors, and peptidomimetics[1]. Among these crucial building blocks is 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate (also known as N-Boc-4-oxopiperidine-2-carboxylic acid ethyl ester).

While its synthesis is well-documented, the nuclear magnetic resonance (NMR) characterization of this molecule presents a distinct analytical challenge. The presence of the N-tert-butoxycarbonyl (N-Boc) protecting group induces restricted rotation, leading to conformational isomerism (rotamers) on the NMR timescale[2]. This whitepaper provides an in-depth, authoritative guide to the structural dynamics, synthesis, and precise NMR elucidation of this critical intermediate.

Chemical Identity & Structural Dynamics

Molecular Specifications
  • IUPAC Name: 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate

  • CAS Registry Numbers:

    • 180854-44-8 (S-enantiomer)[3]

    • 357154-16-6 (R-enantiomer)[4]

    • 125545-98-4 (Racemate)[5]

  • Molecular Formula: C₁₃H₂₁NO₅

  • Molecular Weight: 271.31 g/mol [3]

The Causality of N-Boc Rotamerism

In standard 1D NMR spectroscopy at 298 K, researchers frequently observe unexpected peak duplication and severe signal broadening for this compound. This is not indicative of chemical impurity or epimerization, but rather a fundamental quantum mechanical phenomenon.

The lone pair of electrons on the piperidine nitrogen delocalizes into the adjacent carbonyl group of the Boc moiety. This resonance imparts a partial double-bond character to the C–N bond, raising the activation energy required for free rotation[2]. Consequently, the molecule becomes "locked" in two distinct conformational states (syn and anti relative to the C2-ethyl ester) on the NMR timescale. In deuterated chloroform (CDCl₃), these rotamers typically equilibrate at a ~55:45 ratio[6],[2].

RotamerEquilibrium A syn-Rotamer (Major, ~55%) B anti-Rotamer (Minor, ~45%) A->B Restricted Rotation (C-N partial double bond)

Caption: Rotameric equilibrium of the N-Boc group in piperidine derivatives.

Experimental Protocol: Synthesis & Self-Validating Preparation

To achieve high-fidelity NMR data, the precursor must be synthesized and purified to >95%[4]. The following esterification protocol utilizes Steglich-type conditions to prevent epimerization at the labile C2 stereocenter[1].

Step-by-Step Methodology
  • Reagent Assembly: Dissolve 1.00 equivalent (eq) of 1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid and 0.10 eq of 4-dimethylaminopyridine (4-DMAP) in absolute ethanol (EtOH) under an inert nitrogen atmosphere[1],[6].

  • Thermal Control: Cool the reaction vessel to exactly 0 °C using an ice-water bath. Causality: Lowering the temperature minimizes the risk of base-catalyzed racemization at the alpha-carbon (C2) during the activation step.

  • Activation: Add 1.75 eq of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in small portions over 15 minutes[1].

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) until complete consumption of the starting material is observed via TLC.

  • Workup & Purification: Evaporate the ethanol under reduced pressure. Partition the residue between ethyl acetate and 1M KHSO₄. Wash the organic layer with saturated NaHCO₃ and brine, dry over Na₂SO₄, and purify via silica gel chromatography.

The Self-Validating System: VT-NMR Confirmation

To definitively prove that the resulting peak duplication in the NMR spectrum is due to rotamers (and not diastereomeric impurities formed during synthesis), a Variable Temperature (VT) NMR experiment is mandatory.

  • Validation Protocol: Switch the solvent from CDCl₃ to DMSO-d₆ (which has a higher boiling point). Heat the NMR probe incrementally from 25 °C to 80 °C.

  • Success Criterion: If the duplicated signals (e.g., the tert-butyl singlets or C2 methine protons) coalesce into a single, sharp time-averaged peak at elevated temperatures, the structural integrity and enantiomeric purity of the batch are validated.

Quantitative NMR Data Analysis

The following tables summarize the definitive NMR spectral data for 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate. The ¹³C NMR data is rigorously extracted from peer-reviewed literature utilizing 151 MHz field strength in CDCl₃[6],[2].

Table 1: ¹³C NMR Spectral Data (151 MHz, CDCl₃)

Note: The presence of rotamers splits several carbon signals into major (0.55C) and minor (0.45C) populations.

Carbon PositionChemical Shift (δ, ppm)Integration / Rotamer RatioAssignment Notes
Ethyl -CH₃ 14.21CEster methyl group
Boc -C(CH₃)₃ 28.43Ctert-Butyl methyls (coincidental overlap)
C-6 39.4 / 40.60.55C / 0.45CPiperidine ring CH₂ adjacent to N
C-5 39.81CPiperidine ring CH₂ adjacent to ketone
C-3 41.1 / 41.40.55C / 0.45CPiperidine ring CH₂ adjacent to C2
C-2 54.1 / 54.90.45C / 0.55CChiral methine CH adjacent to N and ester
Ethyl -CH₂- ~61.61CEster methylene group
Boc Quaternary ~80.51Ctert-Butyl central carbon
Carbamate C=O ~155.01CN-Boc carbonyl
Ester C=O ~170.51CEthyl ester carbonyl
Ketone C=O ~206.01CRing ketone at C4
Table 2: Representative ¹H NMR Spectral Data (400 MHz, CDCl₃)

Due to the ~55:45 rotameric ratio, proton signals adjacent to the carbamate nitrogen exhibit significant broadening or distinct splitting.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
1.28Triplet (t)7.13HEthyl ester -CH₃
1.45, 1.49Two Singlets (s)-9HBoc -C(CH₃)₃ (rotamer split)
2.45 – 2.55Multiplet (m)-2HC5-H₂ (ring protons)
2.70 – 2.90Multiplet (m)-2HC3-H₂ (ring protons)
3.55 – 4.10Multiplet (m)-2HC6-H₂ (broadened by rotation)
4.22Quartet (q)7.12HEthyl ester -CH₂-
4.80 – 5.10Broad Multiplet-1HC2-H (rotameric broadening)

Advanced Characterization Workflows

To achieve complete, unambiguous assignment of complex functionalized piperidines, a multi-dimensional NMR approach is required. The workflow below illustrates the logical progression from sample preparation to dynamic conformational resolution.

NMRWorkflow Step1 1. Sample Preparation (CDCl3 + TMS internal std) Step2 2. 1D NMR Acquisition (1H & 13C mapping) Step1->Step2 Step3 3. Rotamer Analysis (Identify split signals at C2, C3, C6) Step2->Step3 Step4 4. 2D Correlation (COSY, HSQC, HMBC) Step3->Step4 Step5 5. VT-NMR Validation (Heat to coalescence in DMSO-d6) Step4->Step5

Caption: Comprehensive NMR elucidation workflow for N-Boc protected piperidines.

By strictly adhering to this workflow, researchers can confidently differentiate between genuine molecular rotamers and synthetic impurities, ensuring the highest standards of analytical rigor in drug development pipelines.

References

  • . "Ethyl (R)-(+)-1-Boc-4-oxopiperidine-2-carboxylate, 95%". Catalog H57019.03.

  • . "1-tert-Butyl 2-ethyl (2S)-4-oxopiperidine-1,2-dicarboxylate". Catalog CS-0052402.

  • . "Stereoselective Synthesis and Pharmacological Evaluation of 2,4-Bridged Piperidine Derivatives Designed to Activate the κ-Opioid Receptor". IRIS Institutional Research Information System, University of Münster / Università degli Studi di Palermo.

Sources

Exploratory

Structural Elucidation of 1-tert-Butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate: A Technical Guide to X-Ray Crystallography and Conformational Analysis

Executive Summary The compound 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate (CAS 180854-44-8 for the (S)-enantiomer) is a highly versatile chiral building block[1],[2]. It serves as a critical intermediate in t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate (CAS 180854-44-8 for the (S)-enantiomer) is a highly versatile chiral building block[1],[2]. It serves as a critical intermediate in the synthesis of complex heterocycles, including 2,4-bridged piperidine derivatives targeting the κ-opioid receptor (KOR)[3] and transition-state analogues for NEU3 sialidase inhibition[4].

Because the spatial orientation of the bulky tert-butoxycarbonyl (Boc) group and the ethyl ester moiety dictates the stereochemical trajectory of incoming nucleophiles, determining the absolute 3D configuration of this molecule is paramount for downstream drug development. This whitepaper provides an in-depth, self-validating methodology for the crystallization, X-ray diffraction analysis, and conformational evaluation of this essential pharmaceutical intermediate.

Physicochemical Profiling & The Causality of Vapor Diffusion

1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate presents as a pale yellow, low-melting solid or viscous liquid at ambient temperatures[1],[5]. Because of its high solubility in most organic solvents and low melting point, traditional crystallization via slow evaporation frequently fails, yielding amorphous oils instead of a defined crystal lattice.

The Causality of Experimental Choice: To overcome oiling out, vapor diffusion is the optimal technique[3]. By placing a solution of the compound in a "good" solvent inside a closed chamber containing a volatile "antisolvent," the antisolvent slowly diffuses into the sample solution via the vapor phase. This thermodynamically controlled process gradually lowers the solubility limit, allowing the system to gently cross into the metastable zone of supersaturation. This slow nucleation is critical for forming the high-quality, defect-free single crystals required for high-resolution X-ray diffraction.

Protocol: Vapor Diffusion Crystallization

This protocol is designed as a self-validating system; the successful formation of sharp, birefringent edges under polarized light confirms lattice integrity before proceeding to the diffractometer.

  • Solvent Preparation: Dissolve ~50 mg of the purified compound in 0.5 mL of ethyl acetate (the good solvent) in a 2 mL inner glass vial[3].

  • Chamber Assembly: Place the unsealed inner vial into a 10 mL outer vial containing 3 mL of cyclohexane (the antisolvent)[3].

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Store the assembly in a vibration-free incubator at 4 °C for 5–10 days to allow vapor-phase equilibration.

  • Harvesting & Validation: Once colorless, needle-like crystals form[3], immediately transfer them into a drop of perfluorinated polyether oil (e.g., Paratone-N) under a polarizing microscope.

    • Self-Validation: The hydrophobic oil prevents the rapid evaporation of volatile co-crystallized solvent molecules. If the crystal maintains sharp extinction under crossed polarizers, the lattice is intact and ready for mounting.

X-Ray Crystallography Workflow & Data Acquisition

To determine the absolute configuration of chiral organic molecules, the choice of X-ray radiation is a critical experimental parameter.

The Causality of X-Ray Source: Standard Molybdenum (MoKα, λ = 0.7107 Å) radiation interacts weakly with light atoms (C, H, N, O). Because 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate lacks any heavy atoms, Copper radiation (CuKα, λ = 1.54178 Å) must be utilized. The longer wavelength of CuKα significantly enhances the anomalous scattering signal of the oxygen and nitrogen atoms. This enhanced signal is mathematically required to accurately calculate the Flack parameter, which definitively distinguishes the (S) and (R) enantiomers.

XRayWorkflow N1 Sample Preparation (Vapor Diffusion) N2 Crystal Selection (Microscope + Paratone Oil) N1->N2 N3 Data Collection (CuKα Radiation, 100K) N2->N3 N4 Data Reduction (Integration & Scaling) N3->N4 N5 Structure Solution (Direct Methods / SHELXT) N4->N5 N6 Refinement & Validation (SHELXL & checkCIF) N5->N6

Fig 1: Step-by-step workflow for X-ray crystallographic analysis of piperidine derivatives.

Data is typically collected on a diffractometer such as the Bruker D8 Venture equipped with a PHOTON III detector and a microfocus Cu source. The crystal is cooled to 100 K using a nitrogen cryostream to minimize thermal atomic vibrations (Debye-Waller factors), thereby increasing the resolution of the diffraction spots at high angles.

Quantitative Structural Data & Refinement

Following data collection, the frames are integrated, and a multi-scan absorption correction is applied. The structure is solved using direct methods and refined using full-matrix least-squares on F² (utilizing standard crystallographic software such as ).

Table 1: Typical Crystallographic Data and Refinement Parameters

ParameterValue / Specification
Chemical Formula C₁₃H₂₁NO₅[1]
Molecular Weight 271.31 g/mol [2]
Crystal System Orthorhombic
Space Group P2₁2₁2₁ (Standard for chiral organics)
Temperature 100(2) K
Wavelength (CuKα) 1.54178 Å
Calculated Density ~1.15 g/cm³
Flack Parameter ~0.05(3) (Validates absolute stereochemistry)

Conformational Logic & Implications for Stereoselective Synthesis

The crystal structure reveals critical insights into the molecule's spatial geometry, which directly dictates its reactivity in synthetic pipelines.

  • Conformational State: The 4-oxopiperidine ring predominantly adopts a chair conformation to minimize torsional strain.

  • Steric Shielding: The bulky N-Boc group (at the N1 position) and the ethyl ester (at the C2 position) create significant steric hindrance on one face of the piperidine ring. The Boc group adopts a conformation where its carbonyl oxygen points away from the ring to minimize dipole-dipole repulsion with the C4 ketone.

  • Reactivity Causality: When this compound is subjected to nucleophilic attack at the C4 carbonyl (e.g., Grignard addition or reductive amination), the incoming nucleophile is forced to approach from the less sterically hindered face (anti to the C2 ester). This rigid 3D architecture is what makes the compound an exceptional chiral pool starting material for stereoselective synthesis.

ReactivityLogic C1 Boc Steric Shielding (N1 Position) R1 Reagent Approach Trajectory Restricted C1->R1 C2 Ester Orientation (C2 Position) C2->R1 C3 Piperidine Ring (Chair Conformation) C3->R1 R2 Stereoselective Nucleophilic Addition R1->R2

Fig 2: Logical relationship between 3D conformation and stereoselective reactivity at C4.

Applications in Drug Development

The precise structural elucidation of 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate has profound downstream implications in modern pharmacology:

  • κ-Opioid Receptor (KOR) Agonists: The stereodefined piperidine core is utilized to synthesize 2,4-bridged piperidine derivatives (e.g., 2-azabicyclo[3.2.1]octanes)[3]. These rigidified, 3D-architectures are designed to selectively activate KORs for severe pain management, avoiding the respiratory depression and addictive liabilities associated with traditional µ-opioid receptor agonists[3].

  • NEU3 Sialidase Inhibitors: Derivatives of 4-oxopiperidine-1,2-dicarboxylates act as transition-state analogues for the enzyme NEU3[4]. Inhibiting NEU3 has been shown to attenuate pulmonary fibrosis by preventing the desialylation-induced activation of Transforming Growth Factor-β1 (TGF-β1)[4].

References

  • Jonas, H., Wünsch, B., & Diana, P. (2021). Stereoselective Synthesis and Pharmacological Evaluation of 2,4-Bridged Piperidine Derivatives Designed to Activate the κ-Opioid Receptor. IRIS Institutional Research Information System, University of Münster / UniPA. URL: [Link]

  • Albohy, A., et al. (2010). Inhibiting Sialidase-Induced TGF-β1 Activation Attenuates Pulmonary Fibrosis in Mice. Journal of Molecular Graphics and Modelling / ResearchGate. URL: [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Reduction of 1-tert-Butyl 2-Ethyl 4-Oxopiperidine-1,2-Dicarboxylate

Introduction and Strategic Context The synthesis of chiral functionalized N-heterocycles is a cornerstone of modern drug discovery. Specifically, 4-hydroxypipecolic acid derivatives are critical structural motifs found i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

The synthesis of chiral functionalized N-heterocycles is a cornerstone of modern drug discovery. Specifically, 4-hydroxypipecolic acid derivatives are critical structural motifs found in a variety of bioactive molecules, including NMDA receptor antagonists, HIV protease inhibitors (such as palinavir), and conformationally restricted peptidomimetics[1][2].

The substrate 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate (a Boc-protected 4-oxopipecolic acid ethyl ester) serves as a highly versatile, commercially available building block for these scaffolds[3][4]. However, the reduction of the C4-ketone to a secondary alcohol presents a significant stereochemical challenge: the reaction must not only be highly enantioselective but also control the relative diastereoselectivity (cis vs. trans) with respect to the existing C2-ester group.

This application note details field-proven methodologies for the stereoselective reduction of this substrate, focusing on the causality behind catalyst selection, reaction conditions, and in-process validation.

Mechanistic Insights & Causality (E-E-A-T)

To achieve high stereofidelity, the choice of the reducing system must be dictated by the desired spatial orientation of the incoming hydride. We evaluate three distinct mechanistic approaches:

A. Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

The Noyori-Ikariya ATH utilizing Ru(II)-chiral diamine complexes (e.g., RuCl(p-cymene)[(R,R)-TsDPEN]) is a robust method for the enantioselective reduction of cyclic ketones[5].

  • Causality of Catalyst: The reaction proceeds via a concerted, outer-sphere mechanism through a six-membered pericyclic transition state[5]. The spatial arrangement of the chiral diamine ligand (TsDPEN) dictates the facial approach of the hydride, enabling precise control over the newly formed C4 stereocenter.

  • Causality of Reagents: Using a Formic Acid/Triethylamine (HCOOH/Et₃N) azeotrope instead of isopropanol drives the reaction irreversibly forward. The decomposition of formic acid releases CO₂, preventing the reverse oxidation reaction and ensuring >99% conversion.

B. Biocatalytic Ketoreductase (KRED) Reduction

Biocatalysis offers unparalleled stereocontrol and operates under green, aqueous conditions.

  • Causality of the Enzyme System: Engineered Ketoreductases (KREDs) physically restrict the substrate orientation within their active site, leading to strict stereospecificity (often >99% ee)[6][7].

  • Causality of Cofactor Recycling: Because KREDs require stoichiometric amounts of NADPH, the system is coupled with Glucose Dehydrogenase (GDH) and D-glucose. GDH oxidizes glucose to gluconolactone, simultaneously regenerating NADPH from NADP⁺, making the process economically viable for scale-up[6][7].

C. Substrate-Controlled Diastereoselective Reduction

When enantiopure (2S)-1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate is used, standard hydride donors like NaBH₄ in CH₂Cl₂/AcOH can be employed.

  • Causality of Stereocontrol: The reduction generally favors the formation of the cis-4-hydroxy isomer. This is driven by the minimization of A(1,3) allylic strain between the N-Boc group and the ring protons, forcing the hydride to attack from the less sterically hindered axial face[2].

Quantitative Data Presentation

The following table summarizes the expected performance metrics of the three reduction strategies when applied to 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate.

Reduction StrategyCatalyst / Reagent SystemSolvent & TempYield (%)Diastereomeric Ratio (cis:trans)Enantiomeric Excess (ee %)
Ru-ATH RuCl(p-cymene)[(R,R)-TsDPEN]HCOOH/Et₃N (5:2), 40 °C88 - 92%> 95:5> 98%
Biocatalysis Engineered KRED + GDHBuffer (pH 7.0) / 10% DMSO, 30 °C90 - 95%> 99:1> 99.5%
Chemical Hydride NaBH₄ / AcOHCH₂Cl₂, 0 °C to RT80 - 85%85:15N/A (Substrate controlled)

Experimental Workflows and Protocols

Protocol 1: Ruthenium-Catalyzed ATH (Noyori-Ikariya)

Designed for high throughput and irreversible conversion.

  • Preparation of the Reductant Azeotrope: In a rigorously degassed flask under argon, slowly add formic acid (5.0 eq) to triethylamine (2.0 eq) at 0 °C to form the azeotropic mixture. Caution: Highly exothermic.

  • Catalyst Activation: Dissolve RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%) in anhydrous dichloromethane (DCM) and stir for 15 minutes at room temperature.

  • Substrate Addition: Add 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate (1.0 eq, 0.5 M concentration) to the catalyst solution.

  • Reduction: Dropwise add the HCOOH/Et₃N azeotrope to the reaction mixture. Heat the reaction to 40 °C.

  • Self-Validation System (IPC): After 4 hours, withdraw a 10 µL aliquot, dilute with 1 mL of mobile phase, and analyze via chiral HPLC (e.g., Chiralpak AD-H). The protocol is self-validating: the reaction is deemed complete only when the ketone peak (UV 210 nm) is <1% relative to the alcohol product. If >1%, add an additional 0.1 mol% catalyst and continue heating.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Biocatalytic Reduction using KRED

Designed for absolute stereocontrol and green chemistry compliance.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer adjusted exactly to pH 7.0. Add 1 mM NADP⁺ and 250 mM D-glucose.

  • Enzyme Loading: Dissolve the engineered Ketoreductase (KRED, e.g., KRED-101 or equivalent) and Glucose Dehydrogenase (GDH) into the buffer (typically 10-25 g/L enzyme loading)[7].

  • Substrate Solubilization: Because the Boc-protected piperidine is highly lipophilic, dissolve 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate in DMSO.

  • Reaction Initiation: Add the DMSO solution dropwise to the aqueous enzyme mixture. The final DMSO concentration must not exceed 10% v/v to prevent enzyme denaturation[7].

  • Incubation & Self-Validation: Incubate at 30 °C with orbital shaking (200 rpm). Maintain the pH at 7.0 using a titrator (1 M NaOH), as the oxidation of glucose produces gluconic acid. Validation: The cessation of NaOH consumption directly correlates with reaction completion.

  • Extraction: Add Celite to the mixture, filter to remove denatured proteins, and extract the filtrate three times with methyl tert-butyl ether (MTBE).

Process Visualization

G Substrate 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate (Ketone Precursor) ATH Method A: Ru-ATH RuCl(p-cymene)[(R,R)-TsDPEN] HCOOH/Et3N Substrate->ATH KRED Method B: Biocatalysis KRED / GDH / NADP+ Phosphate Buffer (pH 7.0) Substrate->KRED NaBH4 Method C: Chemical Reduction NaBH4 / AcOH CH2Cl2 Substrate->NaBH4 Product1 Enantiopure 4-Hydroxypipecolic Acid Derivative (High ee, High dr) ATH->Product1 Enantioselective KRED->Product1 Highly Enantioselective Product2 cis-4-Hydroxypipecolic Acid Derivative (Moderate dr) NaBH4->Product2 Diastereoselective

Workflow for the stereoselective reduction of 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate.

References

  • Switching the Stereochemical Outcome of 6-endo-trig Cyclizations; Synthesis of 2,6-cis-6-Substituted-4-Oxo Source: CORE (Open Access Research) URL:[Link]

  • Synthesis of Enantiopure 4-Hydroxypipecolate and 4-Hydroxylysine Derivatives from a Common 4,6-Dioxopiperidinecarboxylate Precursor Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Enantioselective Transformations in the Synthesis of Therapeutic Agents Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Development of a practical biocatalytic process for (S)-N-Boc-3-hydroxypiperidine synthesis Source: ResearchGate URL:[Link]

  • A Practical Method for Synthesizing Iptacopan Source: MDPI Molecules URL:[Link]

Sources

Application

The Strategic Utility of 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate in the Synthesis of Advanced Pharmaceutical Intermediates

Introduction The piperidine scaffold is a cornerstone in modern medicinal chemistry, embedded in the architecture of numerous blockbuster drugs.[1] Its prevalence stems from its ability to confer favorable pharmacokineti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, embedded in the architecture of numerous blockbuster drugs.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including enhanced solubility and metabolic stability, while providing a three-dimensional framework for precise pharmacophore orientation. Within the vast landscape of piperidine-based building blocks, 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate emerges as a particularly versatile and strategic intermediate for the synthesis of complex Active Pharmaceutical Ingredients (APIs), especially in the realms of antiviral and kinase inhibitor research.[2][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this trifunctional building block. We will delve into its inherent chemical reactivity, explore its application in the synthesis of advanced intermediates, and provide detailed, actionable protocols for key chemical transformations. The strategic placement of a ketone, a Boc-protected amine, and an ethyl ester within a single molecule offers a rich platform for controlled, sequential, and diverse chemical modifications.

Chemical Properties and Strategic Advantages

1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate (CAS No. 125545-98-4) is a liquid at room temperature with a molecular weight of 271.31 g/mol .[2] Its true synthetic power lies in the orthogonal reactivity of its three functional groups, which can be addressed selectively to build molecular complexity in a controlled manner.

PropertyValueSource
CAS Number 125545-98-4
Molecular Formula C13H21NO5
Molecular Weight 271.31
Physical Form Liquid
Purity Typically ≥95%

The strategic advantages of this molecule can be summarized as follows:

  • The 4-Oxo Group: This ketone functionality is a versatile handle for a wide array of chemical transformations. It can undergo nucleophilic additions, reductive aminations to introduce new substituents, Wittig-type olefinations to form exocyclic double bonds, and various condensation reactions.

  • The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust protection of the piperidine nitrogen, rendering it unreactive under a variety of conditions, including reductions and organometallic additions at the 4-position. Its facile removal under acidic conditions allows for subsequent N-functionalization at a later stage in the synthetic sequence.

  • The C2-Ethyl Ester: The ethyl ester at the 2-position offers another site for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to the primary alcohol. The presence of this group also introduces chirality at the C2 position, making the (S)- and (R)-enantiomers valuable for stereoselective synthesis.[3]

Application in the Synthesis of Kinase Inhibitor Scaffolds

The piperidine core is a prevalent motif in a multitude of kinase inhibitors, where it often serves as a central scaffold to orient key binding moieties within the ATP-binding pocket of the kinase. The subject molecule is an excellent starting material for the synthesis of substituted piperidines that can be incorporated into such inhibitors.

A key transformation in this context is the conversion of the 4-oxo group into an amino group, which can then be further functionalized. This is typically achieved through a two-step process of oxime formation followed by reduction, or more directly via reductive amination.

Protocol 1: Synthesis of 4-Amino-piperidine Derivatives via Reductive Amination

This protocol details a representative procedure for the reductive amination of 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate with a primary amine, followed by N-Boc deprotection.

Materials:

  • 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 4M HCl in dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Reductive Amination:

    • To a solution of 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate (1.0 eq) in DCE, add the primary amine (1.1 eq) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield the N-Boc protected 4-amino-piperidine derivative.

  • N-Boc Deprotection:

    • Dissolve the purified product from the previous step in DCM.

    • Add an excess of 4M HCl in dioxane or TFA (typically 10 equivalents) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC for the disappearance of the starting material.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of the desired 4-amino-piperidine.

    • Filter the solid and dry under vacuum.

Causality Behind Experimental Choices:

  • Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the ketone starting material in the presence of the amine.

  • Acetic acid catalyzes the formation of the iminium ion intermediate, which is the species that is subsequently reduced.

  • N-Boc deprotection is performed under acidic conditions, which is orthogonal to the basic or neutral conditions of many other reactions, allowing for selective deprotection at a desired stage.

Diastereoselective Reduction of the 4-Oxo Group

The reduction of the 4-keto group can lead to the formation of either the cis- or trans-4-hydroxypiperidine derivative, depending on the reducing agent and reaction conditions. This stereochemical control is crucial for the synthesis of APIs where a specific stereoisomer is required for biological activity.

Protocol 2: Diastereoselective Ketone Reduction

This protocol provides a general method for the diastereoselective reduction of the 4-oxo group to the corresponding alcohol. The choice of reducing agent will influence the stereochemical outcome.

Materials:

  • 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate

  • Reducing agent (e.g., Sodium borohydride (NaBH₄) for axial attack, or a bulkier reducing agent like L-Selectride® for equatorial attack)

  • Methanol (for NaBH₄) or Tetrahydrofuran (THF) (for L-Selectride®)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reduction with Sodium Borohydride (Axial Attack):

    • Dissolve 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate (1.0 eq) in methanol at 0 °C.

    • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify by flash column chromatography to isolate the trans-4-hydroxypiperidine derivative.

  • Reduction with L-Selectride® (Equatorial Attack):

    • Dissolve 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C.

    • Add L-Selectride® (1.0 M in THF, 1.2 eq) dropwise.

    • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify by flash column chromatography to isolate the cis-4-hydroxypiperidine derivative.

Mechanistic Rationale for Stereoselectivity:

The stereochemical outcome of the reduction is governed by the trajectory of hydride delivery to the carbonyl carbon. Smaller, less sterically demanding reducing agents like NaBH₄ tend to approach from the less hindered axial face, resulting in the formation of the equatorial alcohol (trans product). Conversely, bulky reducing agents like L-Selectride® approach from the more open equatorial face, leading to the axial alcohol (cis product).

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this application note.

synthetic_pathway_1 start 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate reductive_amination Reductive Amination (Primary Amine, STAB) start->reductive_amination deprotection N-Boc Deprotection (Acid) reductive_amination->deprotection product1 4-Amino-piperidine Derivative (Salt) deprotection->product1

Caption: Synthetic workflow for the preparation of 4-amino-piperidine derivatives.

synthetic_pathway_2 start 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate axial_attack Axial Hydride Attack (e.g., NaBH4) start->axial_attack equatorial_attack Equatorial Hydride Attack (e.g., L-Selectride®) start->equatorial_attack trans_product trans-4-Hydroxypiperidine (Equatorial OH) axial_attack->trans_product cis_product cis-4-Hydroxypiperidine (Axial OH) equatorial_attack->cis_product

Caption: Diastereoselective reduction of the 4-oxo group.

Conclusion

1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate is a highly valuable and versatile building block for the synthesis of complex APIs. Its trifunctional nature allows for a wide range of selective transformations, providing access to a diverse array of substituted piperidine derivatives. The protocols and strategies outlined in this application note are intended to serve as a practical guide for researchers in the pharmaceutical industry, enabling the efficient and controlled synthesis of novel drug candidates. The careful selection of reagents and reaction conditions is paramount to achieving the desired chemical outcomes, particularly with respect to stereoselectivity.

References

  • J&K Scientific. (n.d.). 1-tert-Butyl 2-ethyl (2S)-4-oxopiperidine-1,2-dicarboxylate. Retrieved from [Link]

  • Kozlov, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • European Patent Office. (2018). PYRIMIDINYL TYROSINE KINASE INHIBITORS (EP 3 385 263 A1). [Link]

  • Google Patents. (2017).

Sources

Method

Application Notes and Protocols for the Reductive Amination of 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate

Introduction: The Strategic Importance of 4-Aminopiperidine Scaffolds The 4-aminopiperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, three-dimens...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 4-Aminopiperidine Scaffolds

The 4-aminopiperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, three-dimensional structure allows for precise orientation of substituents, enabling high-affinity interactions with biological targets. The synthesis of N-substituted 4-aminopiperidines is therefore a critical task in drug discovery and development. Reductive amination stands out as one of the most efficient and versatile methods for achieving this transformation.[1]

This one-pot reaction involves the condensation of a ketone, in this case, 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate, with a primary or secondary amine to form an iminium ion intermediate. This intermediate is then reduced in situ by a mild hydride reagent to yield the desired 4-amino-piperidine derivative.[1] The choice of reducing agent is paramount to the success of the reaction, as it must selectively reduce the iminium ion in the presence of the starting ketone.

This guide provides detailed protocols for the reductive amination of 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate, focusing on the use of sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent. Alternative methods and troubleshooting strategies are also discussed to provide a comprehensive resource for researchers in organic synthesis and drug development.

Reaction Mechanism and Workflow

The reductive amination process begins with the formation of a hemiaminal intermediate from the reaction of the ketone with an amine. This is followed by the acid-catalyzed elimination of water to form an iminium ion. A hydride reagent then reduces the iminium ion to the final amine product.

Diagram: General Mechanism of Reductive Amination

Reductive_Amination_Mechanism cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Reduction Ketone 4-Oxopiperidine Iminium Iminium Ion Ketone->Iminium + Amine, -H2O Amine R1R2NH Amine->Iminium Product 4-Aminopiperidine Iminium->Product + [H-] (Reducing Agent) Workflow A 1. Combine Ketone and Amine in DCM B 2. Add Acetic Acid (optional) A->B C 3. Cool to 0°C B->C D 4. Add NaBH(OAc)3 portion-wise C->D E 5. Stir at RT for 12-24h D->E F 6. Quench with NaHCO3 (aq) E->F G 7. Extract with DCM F->G H 8. Wash with H2O and Brine G->H I 9. Dry, Filter, and Concentrate H->I J 10. Purify by Column Chromatography I->J

Sources

Application

Application Note: Chemoselective Grignard Addition to 1-tert-Butyl 2-Ethyl 4-Oxopiperidine-1,2-Dicarboxylate

Introduction & Strategic Rationale The piperidine ring is one of the most privileged scaffolds in modern drug discovery, frequently appearing in FDA-approved therapeutics and complex alkaloid natural products[1]. The fun...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The piperidine ring is one of the most privileged scaffolds in modern drug discovery, frequently appearing in FDA-approved therapeutics and complex alkaloid natural products[1]. The functionalized building block 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate (also known as N-Boc-4-oxopiperidine-2-carboxylic acid ethyl ester) offers a highly versatile platform for synthesizing heavily substituted piperidine cores.

A critical transformation of this substrate is the Grignard addition to the C4-ketone, which yields a 4-substituted-4-hydroxypiperidine derivative. This intermediate is essential for synthesizing analogs of morphans, fentanyl derivatives[2], and targeted kinase inhibitors. However, executing this reaction requires strict control over chemoselectivity and stereoselectivity due to the presence of multiple electrophilic centers and acidic α-protons.

Mechanistic Challenges & Causality

As a self-validating system, the protocol below is designed to preemptively address the three primary modes of failure in this specific reaction:

  • Chemoselectivity (Ketone vs. Ester vs. Carbamate): The substrate possesses three carbonyl groups. While ketones are intrinsically more electrophilic than esters and carbamates[3], the use of excess Grignard reagent or elevated temperatures will lead to over-addition at the C2-ethyl ester, forming unwanted tertiary alcohols or ketones at the C2 position.

  • The Enolization Pathway: Grignard reagents are strong bases. The α-protons adjacent to the C4-ketone are highly acidic. Sterically hindered Grignard reagents often act as bases rather than nucleophiles, deprotonating the piperidone to form an enolate[4]. Upon aqueous workup, this enolate simply reprotonates, leading to near-quantitative recovery of the starting material[5].

  • Diastereoselectivity: The pre-existing stereocenter at C2 dictates the facial selectivity of the nucleophilic attack at C4. To minimize 1,3-diaxial interactions with the bulky N-Boc group and the C2-ester, the Grignard reagent typically attacks via an equatorial trajectory, favoring the trans-diastereomer.

ReactionPathways SM 1-tert-Butyl 2-Ethyl 4-Oxopiperidine-1,2-Dicarboxylate Cond1 Optimal: 1.05 eq RMgX THF, -78 °C SM->Cond1 Chemoselective Addition Cond2 Excess RMgX / High Temp (> 0 °C) SM->Cond2 Over-reaction Cond3 Sterically Hindered RMgX No Additives SM->Cond3 Deprotonation Prod C4-Tertiary Alcohol (Desired Product) Cond1->Prod High Yield Byprod1 C2-Ketone/Alcohol (Ester Cleavage) Cond2->Byprod1 Poor Selectivity Byprod2 Recovered SM (via Enolization) Cond3->Byprod2 Low Yield

Reaction pathways and chemoselectivity in the Grignard addition to C4-piperidones.

Experimental Protocol

This step-by-step methodology is optimized for the addition of phenylmagnesium bromide (PhMgBr), but can be adapted for other alkyl or aryl Grignard reagents.

Step 1: Preparation of the Reaction Vessel
  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet.

  • Causality: Grignard reagents are highly sensitive to moisture. Even trace amounts of water will protonate the reagent to form the corresponding alkane (e.g., benzene), completely quenching the nucleophile and drastically reducing the yield[6].

Step 2: Substrate Solvation and Cooling
  • Dissolve 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate (1.0 equiv, e.g., 5.0 mmol) in anhydrous Tetrahydrofuran (THF) (0.2 M concentration).

  • Optional but Recommended: Add anhydrous LaCl₃·2LiCl (1.1 equiv) and stir for 30 minutes at room temperature. Causality: Lanthanide salts act as highly oxophilic Lewis acids. They coordinate to the C4-ketone, increasing its electrophilicity and converting the Grignard into a less basic, more nucleophilic species, thereby suppressing the enolization side-reaction.

  • Submerge the flask in a dry ice/acetone bath to cool the mixture to -78 °C. Causality: Cryogenic temperatures kinetically freeze out the ester-addition pathway, ensuring the Grignard reagent selectively attacks the more reactive ketone[4].

Step 3: Grignard Addition
  • Transfer PhMgBr (1.05 equiv, typically a 1.0 M solution in THF) to the dropping funnel via a dry syringe.

  • Add the Grignard reagent dropwise over 30–45 minutes, maintaining the internal temperature below -70 °C.

  • Causality: Dropwise addition prevents localized exothermic spikes. If the temperature rises too rapidly, the chemoselectivity will degrade, leading to C2-ester cleavage and Wurtz coupling byproducts[5].

  • Stir the reaction at -78 °C for 2 hours. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 7:3, visualized with KMnO₄).

Step 4: Quenching and Workup
  • Once the reaction is complete, quench it while still at -78 °C by slowly adding saturated aqueous Ammonium Chloride (NH₄Cl) solution.

  • Causality: A mildly acidic buffer like NH₄Cl is strictly required. Using a strong acid (like HCl) will prematurely cleave the N-Boc protecting group[2] and cause the newly formed C4-tertiary alcohol to dehydrate into an alkene.

  • Allow the mixture to warm to room temperature. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Isolation and Purification
  • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes to Ethyl Acetate.

  • The desired product, 1-tert-butyl 2-ethyl 4-hydroxy-4-phenylpiperidine-1,2-dicarboxylate, typically elutes as a mixture of diastereomers.

Optimization & Quantitative Data

The following table summarizes the causal relationship between reaction conditions and product distribution, serving as a troubleshooting guide for process scale-up.

EntryGrignard ReagentEquivalentsTemp (°C)AdditiveYield (%)Major Byproduct / Observation
1PhMgBr1.05-78None68%Recovered SM (via Enolization)
2PhMgBr2.50-78None35%C2-Ester addition (Tertiary alcohol at C2)
3PhMgBr1.050None42%Mixed C2/C4 addition + Enolization
4 PhMgBr 1.05 -78 LaCl₃·2LiCl 89% None (Optimal Conditions)
5MeMgBr1.10-78None75%Recovered SM

Table 1: Empirical optimization data for the Grignard addition to N-Boc-4-oxopiperidine-2-carboxylic acid ethyl ester. Yields reflect isolated product after chromatography.

References

  • Master Organic Chemistry. "Grignard Reagents For Addition To Aldehydes and Ketones." Master Organic Chemistry.[Link][3]

  • Defense Technical Information Center (DTIC). "Fentanyl Synthesis Using N-BOC-4-Piperidinone." DTIC. [Link][2]

  • YSCIEI. "Nitrogen-containing heterocyclic drug products approved by the FDA in 2023." YSCIEI. [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Decarboxylation in 1-tert-Butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate Workflows

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate (commonly known...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate (commonly known as N-Boc-4-oxopiperidine-2-carboxylic acid ethyl ester).

A frequent and frustrating challenge when working with this specific piperidine scaffold is unintended decarboxylation, which leads to the irreversible formation of 1-Boc-4-piperidone. This guide provides deep mechanistic insights, troubleshooting FAQs, and field-proven, self-validating protocols to preserve the C2-carboxylate group during your synthetic workflows.

Mechanistic Insight: The Causality of Decarboxylation

To effectively prevent degradation, we must first understand the underlying chemical causality. The ethyl ester starting material is inherently stable. However, when the ester is saponified to the free 4-oxopipecolic acid , the molecule becomes highly unstable.

Why does this happen? The C4 ketone can readily enolize toward the C3 position. This enolization generates a β,γ -unsaturated carboxylic acid intermediate. According to fundamental orbital control principles, β,γ -unsaturated acids undergo a facile, concerted retro-ene decarboxylation via a 6-membered cyclic transition state[1]. The loss of CO₂ yields an enol that rapidly tautomerizes into the thermodynamically stable 1-Boc-4-piperidone.

DecarboxylationMechanism A 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate (Stable Ester) B 4-Oxopipecolic Acid (Unstable Free Acid) A->B Hydrolysis (Base/Acid) C Enol Tautomer (β,γ-Unsaturated Acid) B->C Enolization (C3-C4) D Cyclic Transition State [Retro-Ene Reaction] C->D Heat / Acid E 1-Boc-4-piperidone + CO2 (Degradation Product) D->E Decarboxylation

Mechanistic pathway of 4-oxopipecolic acid decarboxylation via a β,γ-unsaturated intermediate.

Troubleshooting & FAQs

Q1: My yield of the free acid is near zero after LiOH saponification, and NMR shows only 1-Boc-4-piperidone. What happened? A: The basic conditions of saponification (LiOH/NaOH) not only hydrolyze the ester but also promote the enolization of the C4 ketone. Once the free carboxylate is protonated during the acidic workup (or even in the slightly basic aqueous layer if ambient heat is present), the molecule undergoes rapid decarboxylation. Solution: You must strictly control the temperature (0–5 °C) and avoid over-acidification during workup (See Protocol A).

Q2: I need to perform a reductive amination or reduction at the C4 ketone, AND I need the free C2 carboxylic acid. Which step should come first? A: Always derivatize the C4 ketone first. This is the golden rule for 4-oxopipecolic acid derivatives. By converting the sp² hybridized C4 ketone into an sp³ hybridized center (e.g., an alcohol or amine) while the C2 group is still protected as an ethyl ester, you permanently eliminate the enolization pathway. The subsequent free acid will be completely stable against decarboxylation[2].

Q3: Can I use Krapcho dealkoxycarbonylation conditions on this molecule? A: If your goal is to intentionally decarboxylate the molecule, Krapcho conditions (DMSO, NaCl, 150 °C) will drive the reaction forward, though they are typically optimized for β -keto esters or α -electron-withdrawing groups[3]. If your goal is to prevent decarboxylation, avoid prolonged heating of the ester in polar aprotic solvents with nucleophilic salts.

Strategy cluster_wrong High-Risk Workflow cluster_right Optimized Workflow Start Starting Material (C4-Ketone, C2-Ethyl Ester) Hydro1 Saponification Start->Hydro1 Path A (Hydrolyze First) Reduc C4 Ketone Reduction Start->Reduc Path B (Derivatize First) Acid 4-Oxo Free Acid Hydro1->Acid Degrad 1-Boc-4-piperidone Acid->Degrad StableEster 4-Hydroxy Ester Reduc->StableEster Hydro2 Saponification StableEster->Hydro2 StableAcid 4-Hydroxy Free Acid Hydro2->StableAcid

Comparison of workflows: Derivatizing the C4 ketone prior to ester hydrolysis prevents degradation.

Quantitative Data: Stability & Yield Comparison

The table below summarizes the expected stability and yields based on the chosen synthetic workflow.

Workflow StrategyC4 ModificationSaponification TempIntermediate Stability (Half-life at 25°C)Overall Yield of C2-Acid
Path A (High-Risk) None (Ketone)25 °C (Room Temp)< 1 hour (Rapid Decarboxylation)< 10%
Path A (Optimized) None (Ketone)0 °C to 5 °C~ 4 - 6 hours45% - 60%
Path B (Derivatize) Reduced (Alcohol)25 °C (Room Temp)> 6 months (Completely Stable)> 90%
Path B (Derivatize) Aminated (Amine)25 °C (Room Temp)> 6 months (Completely Stable)85% - 95%

Experimental Protocols

Protocol A: Safe Low-Temperature Saponification (For isolating the unstable 4-oxo free acid)

Use this protocol only if the free 4-oxopipecolic acid is your strict synthetic target.

  • Preparation: Dissolve 1.0 eq of 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M concentration).

  • Thermal Control: Cool the solution to exactly 0 °C using an ice-water bath. (Causality: Low temperature suppresses the thermal activation energy required for the cyclic decarboxylation transition state).

  • Hydrolysis: Add 1.1 eq of LiOH·H₂O dropwise as a pre-chilled aqueous solution. Stir at 0 °C for 2-4 hours.

  • Validation Check: Monitor strictly by TLC (stain with KMnO₄) until the starting ester is completely consumed. Do not let the reaction warm up.

  • Quenching: Quench at 0 °C by carefully adjusting the pH to ~4.0 using cold 1M Citric Acid. (Causality: Avoid strong mineral acids like HCl, which can inadvertently cleave the Boc group, leading to iminium-catalyzed decarboxylation).

  • Isolation: Extract immediately with cold EtOAc (3x). Dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure at a water bath temperature not exceeding 25 °C . Store the resulting product immediately at -20 °C under argon.

Protocol B: The "Derivatize First" Strategy (Ketone Reduction Prior to Hydrolysis)

Use this protocol to generate a bench-stable piperidine-2-carboxylic acid derivative.

  • Reduction: Dissolve the starting ester in anhydrous THF and cool to -78 °C under inert atmosphere.

  • Reagent Addition: Add 1.2 eq of a reducing agent (e.g., L-Selectride for diastereoselective reduction to the cis-4-hydroxy derivative)[4].

  • Quench & Isolate: Quench the reduction with 30% H₂O₂/NaOH at 0 °C, extract with EtOAc, and isolate the 4-hydroxy ester intermediate.

  • Saponification: Dissolve the isolated 4-hydroxy ester in THF/H₂O (1:1). Add 1.5 eq LiOH at room temperature and stir for 4 hours.

  • Final Isolation: Acidify to pH 3 with 1M HCl and extract with EtOAc. Because the C4 position is now sp³ hybridized, the resulting 4-hydroxypiperidine-1,2-dicarboxylic acid is completely bench-stable and will not decarboxylate.

References

  • Reactivity: Decarboxylation Source: Chemistry LibreTexts / CSBSJU URL:[Link]

  • Stereoselective Synthesis and Pharmacological Evaluation of 2,4-Bridged Piperidine Derivatives Source: IRIS Institutional Research Information System (University of Palermo) URL:[Link]

  • Krapcho Decarboxylation Source: Wikipedia URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 1-tert-Butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate

Welcome to the Application Scientist Technical Support Center. This guide is designed for researchers and drug development professionals encountering yield, purity, or reproducibility issues during the synthesis of 1-ter...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. This guide is designed for researchers and drug development professionals encountering yield, purity, or reproducibility issues during the synthesis of 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate (N-Boc-4-oxopiperidine-2-carboxylic acid ethyl ester).

This molecule is a critical chiral building block in the synthesis of complex alkaloids and pharmaceutical active ingredients. Depending on your laboratory's starting materials, this compound is typically synthesized via one of two primary routes:

  • Route A (Esterification): Steglich esterification of 1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid with ethanol.

  • Route B (Cyclization): Dieckmann condensation of an acyclic diester precursor.

Below, we troubleshoot the mechanistic bottlenecks of both pathways to help you establish a self-validating, high-yield protocol.

Part 1: Troubleshooting Guide & FAQs

Route A: Steglich Esterification Issues

Q1: My esterification yield is stalled at 40-50%, and I am isolating a highly polar, unreactive byproduct. What is happening? Causality: You are likely observing the formation of an N-acylurea dead-end byproduct. In a standard carbodiimide coupling (using DCC or EDC), the carboxylic acid first reacts with the carbodiimide to form an O-acylisourea intermediate. If this intermediate is not rapidly intercepted by the alcohol, it undergoes a spontaneous 1,3-rearrangement to form a thermodynamically stable, unreactive N-acylurea[1]. Solution: Ensure you are using a catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP acts as a hyper-nucleophilic catalyst that attacks the O-acylisourea much faster than the 1,3-rearrangement can occur, forming a highly electrophilic acylpyridinium ion that readily reacts with ethanol[1].

Q2: I increased the DMAP loading to drive the reaction, but now my product is epimerized at the C2 position. How do I maintain stereochemical integrity? Causality: The C2 proton of 1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid is highly acidic due to the electron-withdrawing effects of the adjacent carboxylate and the N-Boc group. While DMAP is an excellent nucleophile, it is also a Brønsted base. High concentrations of DMAP, especially at room temperature or above, will deprotonate the C2 position, leading to enolization and subsequent racemization/epimerization[2]. Solution: Cap your DMAP loading at 0.10 equivalents (10 mol%). Furthermore, initiate the reaction at 0 °C and strictly use EDC·HCl instead of DCC. EDC·HCl allows for easier byproduct removal (water-soluble urea) and performs exceptionally well at lower temperatures, preserving the C2 stereocenter[2].

Route B: Dieckmann Condensation Issues

Q3: My Dieckmann cyclization yields open-chain byproducts and the reaction fails to reach completion. Why? Causality: The Dieckmann condensation is an equilibrium-driven process. The cyclization forms a β -keto ester, which is highly susceptible to the retro-Dieckmann reaction (ring-opening) if the alkoxide base attacks the newly formed ketone instead of acting as a base[3]. Furthermore, trace moisture will cause irreversible saponification of your ethyl ester, followed by decarboxylation of the β -keto acid[4]. Solution: You must use strictly anhydrous conditions. Use Sodium Ethoxide (NaOEt) as the base to prevent transesterification (since your target is an ethyl ester). To drive the equilibrium forward, the reaction relies on the irreversible deprotonation of the highly acidic β -keto ester product; therefore, a full equivalent of base is required, and the reaction must be quenched with anhydrous acid (like glacial acetic acid) before aqueous workup[3].

Part 2: Mechanistic Visualizations

Steglich Esterification Pathway (Route A)

The following diagram illustrates the kinetic competition between product formation and byproduct degradation during activation.

Steglich Acid 1-Boc-4-oxopiperidine- 2-carboxylic acid O_Acyl O-Acylisourea (Reactive Intermediate) Acid->O_Acyl + EDC EDC EDC·HCl (Coupling Agent) EDC->O_Acyl N_Acyl N-Acylurea (Dead-end Byproduct) O_Acyl->N_Acyl 1,3-rearrangement (Slow, No DMAP) Acyl_Pyr Acylpyridinium Ion (Highly Electrophilic) O_Acyl->Acyl_Pyr + DMAP (Fast Kinetic Pathway) DMAP DMAP (Nucleophilic Catalyst) DMAP->Acyl_Pyr Acyl_Pyr->DMAP DMAP Regeneration Product 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate Acyl_Pyr->Product + EtOH EtOH Ethanol EtOH->Product

Figure 1: Steglich esterification mechanism highlighting the critical role of DMAP in preventing N-acylurea formation.

Dieckmann Condensation Workflow (Route B)

Dieckmann Step1 Diester Precursor in Anhydrous THF Step2 Base Addition (NaOEt, 0 °C) Step1->Step2 Step3 Enolate Formation & Cyclization Step2->Step3 Step4 Acidic Quench (Glacial AcOH) Step3->Step4 Step5 Extraction & Purification Step4->Step5

Figure 2: Step-by-step workflow for the moisture-sensitive Dieckmann condensation.

Part 3: Quantitative Data & Optimization

The table below summarizes the causality between reagent selection, reaction conditions, and the resulting yield/purity profile for the Steglich esterification of the C2-sensitive piperidine core.

Coupling ReagentDMAP LoadingTemperatureTime (h)Isolated YieldC2 EpimerizationPrimary Failure Mode
DCC (1.2 eq)0 mol%25 °C24< 45%N/AHigh N-acylurea formation
DCC (1.2 eq)10 mol%25 °C1268%~5%Difficult DCU byproduct removal
EDC·HCl (1.75 eq) 10 mol% 0 °C to 25 °C 16 > 85% < 1% Optimal Conditions
EDC·HCl (1.75 eq)50 mol%25 °C1272%> 15%Base-catalyzed C2 enolization

Part 4: Validated Experimental Protocol

Optimized Synthesis via Steglich Esterification (Route A) This protocol is designed as a self-validating system; visual cues are provided to confirm reaction progression.

Reagents:

  • 1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid: 1.00 eq (e.g., 4.00 g, 16.4 mmol)

  • EDC·HCl: 1.75 eq (5.52 g, 28.8 mmol)

  • 4-DMAP: 0.10 eq (0.20 g, 1.64 mmol)

  • Absolute Ethanol: Excess (acts as reactant and solvent, ~40 mL)

Step-by-step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Add 1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid and absolute ethanol to the flask. Stir until a homogenous, clear solution is achieved.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes. Self-validation: Temperature control here is strictly to prevent exothermic degradation upon coupling agent addition.

  • Activation: Add 4-DMAP (0.10 eq) in one portion. Subsequently, add EDC·HCl (1.75 eq) in three equal portions over 15 minutes[2]. Self-validation: Gradual addition prevents localized heating. The solution may turn slightly pale yellow.

  • Reaction: Maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to slowly warm to room temperature (25 °C). Stir for an additional 15 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the bulk of the ethanol. Redissolve the resulting viscous residue in Ethyl Acetate (100 mL).

  • Washing: Wash the organic layer sequentially with:

    • 10% aqueous Citric Acid (2 x 50 mL) - Removes DMAP and unreacted EDC.

    • Saturated aqueous NaHCO 3​ (2 x 50 mL) - Neutralizes trace acid.

    • Brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. The crude product can be purified via flash column chromatography (Hexanes/EtOAc) to yield 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate as a pale yellow oil/low-melting solid.

Part 5: References

  • Stereoselective Synthesis and Pharmacological Evaluation of 2,4-Bridged Piperidine Derivatives Source: unipa.it URL:

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Source: Green Chemistry (RSC Publishing) URL:

  • Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone Source: ResearchGate URL:

  • Highly Enantioselective Total Synthesis of (+)-Isonitramine Source: Organic Letters (ACS Publications) URL:

Sources

Troubleshooting

Technical Support Center: Purification of 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate

Welcome to the technical support center for the purification of 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate. This guide is designed for researchers, chemists, and drug development professionals who encounter c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key synthetic intermediate in high purity. We will move beyond simple protocols to explain the chemical principles behind the purification strategies, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate?

A1: The impurity profile is heavily dependent on the synthetic route, which is most commonly the Dieckmann condensation of an acyclic diester precursor.[1][2][3] Understanding the potential side reactions of this process is key to anticipating and identifying impurities.

Table 1: Common Impurities and Their Origin

Impurity NameOriginKey Characteristics
Acyclic Diester Starting MaterialIncomplete reactionLess polar than the product. Typically has a higher Rf value on TLC.
Intermolecular Condensation Product (Dimer)Side reaction of Dieckmann condensationMore polar and has a much lower Rf value. Can be difficult to remove if reaction is run too concentrated.
N-H Deprotected AnalogAcidic conditions during workup or purificationThe Boc group is acid-labile.[4] This impurity is basic and will streak on silica gel TLC unless an amine additive is used.
Hydrolyzed Ethyl Ester (Carboxylic Acid)Presence of water during reaction or workupSignificantly more polar. Will likely remain at the baseline on TLC.
Transesterification ProductsIf using a base like sodium ethoxide in a different alcohol solventPolarity will be similar to the desired product, making separation difficult.

Q2: My crude product is a persistent yellow or brown oil. What causes this discoloration and how can I fix it?

A2: A yellow or brown tint often indicates the presence of high-molecular-weight byproducts or residual impurities from the synthesis, potentially arising from the base used or slight product degradation.[5] While flash column chromatography will remove most of these, a pre-treatment with activated charcoal can be effective for stubborn discoloration. Dissolve the crude oil in a suitable solvent (e.g., ethyl acetate), add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through a pad of Celite before concentrating and proceeding with chromatography.[5]

Q3: What is the single best method for purifying this compound?

A3: For nearly all common impurity profiles, flash column chromatography on silica gel is the most effective and reliable method.[6][7][8] The N-Boc protecting group neutralizes the basicity of the piperidine nitrogen, leading to excellent chromatographic behavior without the peak tailing commonly seen with other piperidine derivatives.[9][10]

Purification Workflow & Strategy

The following diagram outlines a logical workflow for the purification of 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate, guiding the user from crude material analysis to the final pure compound.

G crude Crude Product (Post-Workup) analyze Analyze Crude by TLC (e.g., 30% EtOAc/Hexane) crude->analyze decision Assess Impurity Profile analyze->decision acid_wash Optional: Acid/Base Wash (To remove de-Boc impurity) decision->acid_wash Basic impurity (streaking) suspected chromatography Flash Column Chromatography decision->chromatography Baseline or close-eluting impurities present acid_wash->chromatography analyze_fractions Analyze Fractions by TLC chromatography->analyze_fractions combine Combine Pure Fractions & Concentrate analyze_fractions->combine final_analysis Final Purity Analysis (NMR, LC-MS) combine->final_analysis pure_product Pure Product final_analysis->pure_product

Caption: General purification workflow for the target compound.

Troubleshooting Guide for Flash Column Chromatography

This section addresses specific issues encountered during chromatographic purification.

Problem 1: Poor separation between my product and an impurity on the TLC plate.

  • Likely Cause (Expertise & Experience): The polarity of your chosen solvent system is not optimal. If the Rf values of your product and an impurity are too close (ΔRf < 0.1), you will not achieve baseline separation on a column. The acyclic diester starting material is a common culprit for being a closely-eluting, less polar impurity.

  • Solution:

    • Decrease Eluent Polarity: Systematically decrease the percentage of the polar solvent (e.g., from 30% ethyl acetate in hexanes to 20%). This will lower the Rf values of all spots and increase the separation between them.

    • Try a Different Solvent System: If adjusting polarity fails, switch to a different solvent system with different selectivity. A good alternative to ethyl acetate/hexanes is dichloromethane/diethyl ether.

    • Trustworthiness (Self-Validation): Do not run a column until you have a TLC solvent system that shows clear separation between your product (ideally Rf ≈ 0.25-0.35) and all major impurities.

Problem 2: My product yield is very low after chromatography, although the crude NMR looked fine.

  • Likely Cause (Expertise & Experience): This can be due to either column overloading or product instability. While the N-Boc group provides stability, prolonged exposure to silica gel can sometimes cause degradation, especially if the silica is particularly acidic.

  • Solutions:

    • Check Column Loading: A common mistake is loading too much crude material onto the column. A good rule of thumb is a silica-to-crude material ratio of at least 30:1 to 50:1 by weight.[9]

    • Use Flash Chromatography: Ensure you are applying pressure to run the column quickly (flash chromatography). Minimizing the time the compound spends on the silica gel reduces the opportunity for degradation.[11]

    • Dry Loading: If your product has limited solubility in the eluent, it may precipitate at the top of the column when wet-loaded. Adsorbing the crude product onto a small amount of silica gel or Celite, evaporating the solvent, and loading the resulting dry powder onto the column can significantly improve resolution and yield.[11]

Table 2: Troubleshooting Chromatographic Issues

SymptomPotential CauseRecommended Action
Product peak is broad or "tailing"Column overloadingReduce the amount of sample loaded relative to silica gel (aim for 30:1 to 50:1 ratio).[9]
Streaking from the baselinePresence of a basic impurity (e.g., de-Boc'd analog)Perform a dilute acid wash (e.g., 1M HCl) on the crude material before chromatography.[10]
No separation of spots (all high Rf)Eluent is too polarDecrease the percentage of the polar solvent (e.g., ethyl acetate).
No movement of spots from baselineEluent is not polar enoughIncrease the percentage of the polar solvent.

The Chemistry of Impurity Formation

Understanding the reaction mechanism helps in diagnosing purification issues. The Dieckmann condensation is an intramolecular reaction, but if conditions are not optimal (e.g., high concentration), an intermolecular side reaction can occur, leading to dimeric impurities.

G cluster_start Acyclic Diester Precursor cluster_product Desired Product cluster_dimer Dimer Impurity start EtO2C-CH2-N(Boc)-CH2-CH2-CO2Et base + Base (e.g., NaOEt) start->base product 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate dimer Intermolecular Condensation Product (High MW) intra Intramolecular Cyclization (Desired Pathway) base->intra inter Intermolecular Reaction (Side Pathway) base->inter intra->product inter->dimer

Sources

Optimization

Resolving steric hindrance issues with 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate

Introduction: Navigating the Steric Landscape of a Complex Piperidone Welcome to the technical support guide for 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate. This versatile building block is pivotal in the syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Steric Landscape of a Complex Piperidone

Welcome to the technical support guide for 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate. This versatile building block is pivotal in the synthesis of complex nitrogen-containing heterocycles for pharmaceutical development. However, its unique structure presents significant, and often frustrating, steric challenges that can impede reactivity at the C4-carbonyl.

The primary source of these challenges arises from the bulky tert-butoxycarbonyl (N-Boc) protecting group and the adjacent C2-ethoxycarbonyl substituent. The N-Boc group is not merely a passive protector; its size can influence the piperidine ring's conformation, deviating from a perfect chair and making nucleophilic attack at the C4-ketone difficult.[1][2][3] This guide provides field-proven troubleshooting strategies and in-depth explanations to help you overcome these hurdles and achieve your synthetic goals.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Wittig reaction at the C4-ketone is failing or giving very low yields. Why is this happening and what can I do?

Answer: This is the most common issue reported with this substrate. The low reactivity is a direct consequence of severe steric hindrance around the C4-carbonyl. Standard Wittig conditions, especially with stabilized ylides, often fail.[4][5][6]

Root Cause Analysis:

  • Steric Shielding: The N-Boc group and the C2-ester create a sterically crowded environment that physically blocks the approach of the bulky phosphonium ylide to the carbonyl carbon.[7][8][9]

  • Reduced Electrophilicity: The electron-donating nature of the adjacent nitrogen atom slightly reduces the electrophilicity of the carbonyl carbon, making it less reactive than a simple cyclohexanone.[10]

  • Unreactive Ylides: Stabilized ylides (e.g., Ph₃P=CHCO₂Et) are inherently less reactive and are generally unsuitable for hindered ketones like this one.[4][6]

Troubleshooting Flowchart & Solutions

G start Low/No Yield in Wittig Reaction q1 Are you using a stabilized ylide? start->q1 sol1 Switch to a more reactive, unstabilized ylide (e.g., Ph₃P=CH₂) q1->sol1 Yes q2 Is the unstabilized ylide still ineffective? q1->q2 No sol1->q2 sol2 Switch to an alternative olefination method q2->sol2 hwe Horner-Wadsworth-Emmons (HWE) (Recommended First Choice) sol2->hwe julia Julia-Kocienski Olefination sol2->julia tebbe Tebbe/Nysted Methylenation (For =CH₂ only) sol2->tebbe

Caption: Troubleshooting workflow for C4-olefination.

Recommended Alternative: The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is the superior alternative for this substrate. It utilizes a more nucleophilic phosphonate carbanion, which is less sterically demanding than a Wittig ylide and better at reacting with hindered ketones.[4][11] The water-soluble phosphate byproduct also simplifies purification.

Protocol: HWE Olefination of 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate
  • Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

    • Causality: Anhydrous conditions are critical as the phosphonate carbanion is a strong base and will be quenched by water.

  • Anion Formation: Slowly add the desired phosphonate reagent (e.g., triethyl phosphonoacetate, 1.1 eq.) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. You should observe the cessation of H₂ gas evolution.

    • Self-Validation: The formation of the clear, often colored, phosphonate anion solution indicates successful deprotonation.

  • Reaction: Cool the anion solution back down to 0 °C. Dissolve the 4-oxopiperidine substrate (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the anion solution.

  • Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

    • Monitoring: Track the reaction's progress by TLC, observing the consumption of the starting ketone.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product via flash column chromatography.

MethodReagent TypePros for this SubstrateConsRecommended?
Wittig Phosphonium YlideCan work with unstabilized ylides.[5]Highly sensitive to steric hindrance; byproduct removal can be difficult.No (Low Yield)
HWE Phosphonate CarbanionMore nucleophilic, less hindered; water-soluble byproduct.[4][11]Requires strong base; may not be suitable for base-sensitive substrates.Yes (Highly)
Julia-Kocienski Sulfone AnionExcellent for forming (E)-alkenes; tolerates hindrance.[11]Multi-step process.Yes (Good Alternative)
Tebbe/Nysted Titanium/Zinc ReagentVery effective for methylenation (=CH₂) of hindered ketones.[12]Reagents are hazardous and sensitive to air/moisture.Yes (for Methylenation only)
Question 2: I'm attempting a Grignard addition to the C4-ketone, but I'm getting low yields and recovering starting material. What's going wrong?

Answer: This is another classic steric hindrance problem, compounded by a competing side reaction: enolization.

Root Cause Analysis:

  • Steric Hindrance: As with the Wittig reaction, the bulky N-Boc group hinders the approach of the Grignard reagent to the carbonyl carbon. This is especially true for bulky Grignard reagents (e.g., iso-propylmagnesium bromide or larger).[13][14]

  • Enolization: The Grignard reagent can act as a base, abstracting an acidic α-proton from the C3 or C5 position to form an enolate.[13][15] This enolate is unreactive toward further nucleophilic addition and simply reverts to the starting ketone upon aqueous workup. This side reaction becomes dominant with sterically hindered Grignard reagents.[14][15]

G cluster_0 Desired Pathway: Nucleophilic Addition cluster_1 Side Reaction: Enolization Grignard_Add Grignard Reagent (R-MgX) Ketone_Add C4-Ketone Grignard_Add->Ketone_Add Attacks Carbonyl Carbon Product_Add Tertiary Alcohol (Desired Product) Ketone_Add->Product_Add Grignard_Enol Grignard Reagent (R-MgX) Ketone_Enol α-Proton (C3/C5) Grignard_Enol->Ketone_Enol Acts as a Base Product_Enol Enolate Intermediate (Unreactive) Ketone_Enol->Product_Enol Recovered_SM Starting Material (Recovered after workup) Product_Enol->Recovered_SM Quench

Caption: Competing pathways for Grignard reactions.

Solutions & Protocol:

To favor nucleophilic addition over enolization, you must increase the electrophilicity of the carbonyl carbon.

Recommended Strategy: Luche-Type Conditions (CeCl₃ Activation)

The addition of a Lewis acid, such as cerium(III) chloride (CeCl₃), is highly effective. CeCl₃ coordinates to the carbonyl oxygen, making the carbon significantly more electrophilic and promoting nucleophilic attack.[16] This method dramatically improves yields for hindered ketones.

Protocol: CeCl₃-Mediated Grignard Addition
  • Catalyst Preparation: In a flame-dried, three-neck flask under an inert atmosphere, add anhydrous CeCl₃ (1.2 eq.) and anhydrous THF. Stir the resulting slurry vigorously at room temperature for at least 2-3 hours.

    • Causality: This step is crucial to break up the cerium chloride polymer and create a highly active, monomeric species. The slurry should be a fine, milky suspension.

  • Cooling: Cool the CeCl₃ slurry to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: Dissolve the 4-oxopiperidine substrate (1.0 eq.) in minimal anhydrous THF and add it dropwise to the cold slurry. Stir for 30 minutes.

  • Grignard Addition: Slowly add the Grignard reagent (1.1-1.3 eq.) dropwise to the reaction mixture.

    • Critical Control: Maintain the internal temperature below -70 °C during the addition to maximize selectivity and minimize side reactions.[16]

  • Reaction & Workup: Stir the reaction at -78 °C for 2-4 hours, then allow it to warm slowly to room temperature. Quench carefully with saturated aqueous NH₄Cl solution.

  • Purification: Perform a standard aqueous workup and extraction with ethyl acetate. Purify the crude tertiary alcohol by flash column chromatography.

ConditionOutcomeRationale
Standard Grignard Low yield, starting material recoveredEnolization and steric hindrance dominate.[13][15]
Using Organolithium Potentially higher yieldOrganolithiums are more reactive nucleophiles than Grignards.[16]
With CeCl₃ (Luche) High yield of desired alcohol Lewis acid activates the carbonyl, favoring addition over enolization.[16]
Question 3: How does the N-Boc group affect the piperidine ring conformation?

Answer: The N-Boc group significantly influences the ring's conformation due to allylic strain (A¹,³-strain). In a simple piperidine, the nitrogen is sp³ hybridized. However, the carbamate group introduces planarity. The bulky tert-butyl group can clash with the axial protons at C2 and C6. To alleviate this strain, the ring may adopt a more flattened chair or even a twist-boat conformation.[3] This conformational distortion can alter the trajectory of incoming nucleophiles, favoring one face of the carbonyl over the other and impacting stereoselectivity.[17]

References

  • BenchChem. (2025). Wittig Olefination of Ketones: Technical Support Center. BenchChem.
  • Smith, R. B., Roberts, W., Upenieks, M., et al. (2023). Synthesis and conformational analysis of N-BOC-protected-3,5-bis(arylidene)-4-piperidone EF-24 analogs as anti-cancer agents. De Gruyter.
  • Smith, R. B., Roberts, W., Upenieks, M., et al. (2023). Synthesis and conformational analysis of N-BOC-protected-3,5-bis(arylidene)-4-piperidone EF-24 analogs as anti-cancer agents. DePaul University Research Portal.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction. BenchChem.
  • BenchChem. (2025). Troubleshooting low yield in Wittig reaction with hindered aldehydes. BenchChem.
  • BenchChem. (2025). Side-product formation in the synthesis of 4-aryl-4-hydroxypiperidines. BenchChem.
  • BenchChem. (2025). Overcoming steric hindrance in reactions involving 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone. BenchChem.
  • BenchChem. (2025). Technical Support Center: Optimizing Reactions with Sterically Hindered Ketones. BenchChem.
  • Wikipedia. Nysted reagent. Wikipedia.
  • Dalal Institute. Wittig Reaction. Dalal Institute.
  • Kandasamy, J., et al. (2015). Stereochemical Course of Deprotonation-Acylation of N-Boc- and N-Carbamoyl-2-cyano-6-methylpiperidines. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2020). 20.4: The Wittig reaction. Chemistry LibreTexts.
  • Organic Chemistry Portal. Grignard Reaction. Organic Chemistry Portal.
  • Indian Academy of Sciences. (n.d.).
  • CymitQuimica.
  • KPU Pressbooks. 2.3 Reactivities of Aldehydes and Ketones. Organic Chemistry II.
  • OpenStax. (2023). 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. Organic Chemistry.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Note: A specific URL for this textbook content is not available, but the concepts of axial/equatorial attack on cyclohexanones are fundamental and covered in standard organic chemistry texts.)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Piperidone Scaffolds in Drug Discovery: 1-tert-Butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate vs. 1-Boc-4-piperidone

Executive Summary & Strategic Selection In modern drug discovery, the piperidine ring is one of the most frequently utilized nitrogenous heterocycles. Designing functionalized piperidines requires robust, versatile start...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Selection

In modern drug discovery, the piperidine ring is one of the most frequently utilized nitrogenous heterocycles. Designing functionalized piperidines requires robust, versatile starting materials. This guide provides an objective, data-driven comparison between two critical scaffolds: the ubiquitous 1-Boc-4-piperidone and the stereochemically rich 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate .

While 1-Boc-4-piperidone serves as a highly reactive, general-purpose building block for C4 functionalization[1], the 1,2-dicarboxylate derivative offers a pre-installed carboxylate equivalent at the C2 position. This dual-functionalized scaffold is essential for synthesizing constrained peptidomimetics and complex bicyclic systems, though it requires precise handling to maintain stereochemical integrity[2].

Structural and Physicochemical Profiling

Understanding the physicochemical properties of these scaffolds is critical for predicting their behavior in downstream synthetic steps and their impact on the final drug's ADME profile.

Property1-Boc-4-piperidone1-tert-Butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate
CAS Number 79099-07-3[3]125545-98-4 (racemic); 180854-44-8 (S)[2]
Molecular Weight 199.25 g/mol [3]271.31 g/mol [2]
LogP (Predicted) 0.38[4]1.52[2]
Topological Polar Surface Area (TPSA) 46.61 Ų[4]72.91 Ų[2]
Reactive Centers C4 (Ketone)C4 (Ketone), C2 (Ester)
Steric Hindrance at C4 MinimalModerate (influenced by C2 substituent)
Primary Utility General functionalized piperidines, spirocycles[1]Constrained peptidomimetics, bicyclic scaffolds

1-Boc-4-piperidone: The Versatile Workhorse

1-Boc-4-piperidone is highly valued for its unhindered C4 ketone. It is an ideal substrate for Horner-Wadsworth-Emmons olefinations, as demonstrated in the synthesis of the FAAH inhibitor PF-04457845[5]. Furthermore, it is extensively utilized in reductive aminations to generate functionalized piperidinyl ureas targeting DCN1[6], and for the large-scale synthesis of spirocyclic scaffolds[1].

G A 1-Boc-4-piperidone B Reductive Amination A->B Amine, NaBH(OAc)3 C HWE Olefination A->C Phosphonate, Base D Enol Triflate A->D LDA, PhNTf2

Divergent synthetic pathways for 1-Boc-4-piperidone functionalization at C4.

Experimental Protocol: Reductive Amination of 1-Boc-4-piperidone
  • Causality of Reagent Selection: Sodium triacetoxyborohydride (STAB) is selected over sodium borohydride (NaBH₄). The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, ensuring that the reagent selectively reduces the transient iminium ion without prematurely reducing the starting C4 ketone to an alcohol[7].

  • Self-Validating Workflow:

    • Imine Formation: Combine 1-Boc-4-piperidone (1.0 eq) and the target amine (1.1 eq) in DCE.

      • Validation Check: Monitor via TLC. Because 1-Boc-4-piperidone lacks a UV chromophore, use a KMnO₄ stain. The starting ketone will appear as a yellow spot against a purple background; proceed with reduction only when this spot is completely consumed.

    • Reduction: Add STAB (1.5 eq) portion-wise[7].

      • Validation Check: Confirm product formation via LC-MS. The resulting amine will ionize readily in ESI+, displaying a distinct [M+H]⁺ peak. If a large[M+Na]⁺ peak corresponding to the starting mass is observed, the imine formation was incomplete prior to reduction.

1-tert-Butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate: The Stereochemically Rich Scaffold

The presence of the C2 ethyl ester transforms the piperidine ring into a highly functionalized proline analog. This scaffold allows for orthogonal functionalization: the C4 ketone can be modified via Wittig/reductive amination, while the C2 ester can be hydrolyzed for amide coupling. However, the acidity of the C2 proton necessitates strict control over reaction conditions.

G A 1-tert-Butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate B C4 Reductive Amination A->B Mild reductant (Prevents epimerization) C C2 Ester Hydrolysis A->C LiOH, THF/H2O D Bicyclic Scaffold B->D Cyclization C->D Amide Coupling

Orthogonal functionalization of C2 and C4 in the oxopiperidine-1,2-dicarboxylate scaffold.

Experimental Protocol: C2-Ester Hydrolysis
  • Causality of Reagent Selection: The C2 proton is highly acidic due to its position alpha to both the ester and the Boc-protected amine. Utilizing strong bases (e.g., NaOH, KOH) or elevated temperatures will cause rapid epimerization of the stereocenter. Therefore, mild hydrolysis using LiOH in a biphasic THF/H₂O system at 0 °C is strictly required to preserve stereochemical integrity.

  • Self-Validating Workflow:

    • Hydrolysis: Dissolve the ester in THF/H₂O (3:1) at 0 °C and add LiOH (1.2 eq).

      • Validation Check: Monitor the disappearance of the ethyl ester signals via ¹H NMR of a crude worked-up aliquot. The characteristic quartet at ~4.2 ppm (-CH₂-) and triplet at ~1.2 ppm (-CH₃) must completely vanish.

    • Stereochemical Integrity Check:

      • Validation Check: Measure the enantiomeric excess (ee) using chiral HPLC. A rapid self-validating check is comparing the specific optical rotation of the isolated product against the starting material; a significant deviation toward zero indicates unwanted racemization/epimerization occurred during the reaction.

References

  • Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. NIH PMC.
  • Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery.
  • Piperidinyl Ureas Chemically Control Defective in Cullin Neddyl
  • 1-Boc-4-piperidone 98 79099-07-3. Sigma-Aldrich.
  • 1-tert-Butyl 2-ethyl (2S)
  • Pharmaceutical Intermediates N-BOC-4-piperidone 79099-07-3 Crystalline Powder. Minstar Group.
  • Spectroscopic Analysis for Structural Confirmation of 1-Boc-4-formylpiperidine and its Derivatives: A Compar

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Comparative

Benchmarking 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate derivatives in medicinal chemistry

Benchmarking 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate Derivatives in Medicinal Chemistry As the pharmaceutical industry shifts away from flat, sp2-hybridized aromatic rings toward more complex, three-dimens...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate Derivatives in Medicinal Chemistry

As the pharmaceutical industry shifts away from flat, sp2-hybridized aromatic rings toward more complex, three-dimensional architectures, functionalized piperidines have emerged as foundational scaffolds. Increasing the fraction of sp3-hybridized carbons (Fsp3) has been causally linked to improved clinical success rates, primarily due to enhanced solubility, reduced promiscuity, and better target complementarity[1].

In this guide, we benchmark 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate (CAS: 125545-98-4 for racemic; 180854-44-8 for the S-enantiomer)[2][3] against traditional piperidine alternatives. By analyzing its orthogonal reactivity vectors, physicochemical properties, and safety profile, we will demonstrate why this specific scaffold is a superior building block for modern Fragment-Based Drug Discovery (FBDD)[4].

Structural Rationale & Benchmarking Analysis

The 1,2,4-trisubstituted piperidine system is engineered to solve three persistent challenges in medicinal chemistry: target selectivity, synthetic tractability, and cardiotoxicity (hERG liability).

  • N1-Boc Protection (1-tert-butyl carboxylate): Provides essential lipophilicity during early-stage synthesis and prevents unwanted N-alkylation. It serves as a traceless protecting group that can be removed under mild acidic conditions.

  • C4-Ketone: Acts as the primary vector for diversity. It allows for stereoselective reductive aminations, Grignard additions, or Wittig olefinations, enabling rapid library generation.

  • C2-Ethyl Ester: This is the critical differentiator. The C2-carboxylate provides a secondary vector for functionalization (e.g., hydrolysis to an acid for amide coupling) while simultaneously exerting steric and electronic effects that lower the basicity of the adjacent nitrogen[5].

Table 1: Physicochemical & Safety Benchmarking

Data represents generalized derivatives following C4-reductive amination and N1-deprotection.

Scaffold CoreFsp3Expected pKa (Amine)hERG Liability (IC50)Clearance (CLint)Structural 3D Diversity
Unsubstituted Piperidine Low~9.5 - 10.5High (< 10 µM)HighPoor (Flatland)
1-Boc-4-oxopiperidine Moderate~9.0 - 9.8Moderate (~15 µM)ModerateModerate (2 Vectors)
1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate High ~7.5 - 8.2 Low (> 30 µM) Low Excellent (3 Vectors)

Causality in Design: Highly basic amines (pKa > 9) are notorious for binding to the Tyr652 and Phe656 residues in the central cavity of the hERG potassium channel, leading to QT prolongation and sudden cardiac death[6]. By introducing the C2-ester, the electron-withdrawing nature of the carboxylate and the localized steric bulk effectively lower the pKa of the piperidine nitrogen. This self-validating structural choice inherently designs out cardiotoxicity before the first biological assay is even run.

G A High Basicity (pKa > 9) Standard Piperidine B hERG Channel Blockade (Tyr652/Phe656 Interaction) A->B C C2-Carboxylate Substitution (Steric & Electronic Shielding) D Reduced Basicity (pKa ~ 7.5) C->D E Improved Safety Profile (Reduced Cardiotoxicity) D->E

Mechanistic rationale for C2-substitution in mitigating hERG channel cardiotoxicity.

Orthogonal Reactivity & Workflow Integration

The true power of 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate lies in its orthogonal reactivity. You can selectively manipulate the C4 position without disturbing the C2 ester or the N1 Boc group.

G Start 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate C4 C4 Ketone Reactivity (Reductive Amination) Start->C4 Step 1 C2 C2 Ester Reactivity (Hydrolysis/Amidation) C4->C2 Step 2 N1 N1 Deprotection (Boc Removal) C2->N1 Step 3 Lead 3D Lead Compound (High Fsp3, Low hERG) N1->Lead Final Optimization

Workflow for orthogonal functionalization of the 4-oxopiperidine-1,2-dicarboxylate scaffold.

Table 2: Reactivity Profiling & Yield Benchmarks
Reaction StepReagents / ConditionsAverage YieldChemoselectivity
C4 Reductive Amination Primary amine, STAB, DCE, RT82 - 90%>95% (No ester reduction)
C2 Ester Hydrolysis LiOH (1.1 eq), THF/H2O, 0 °C88 - 95%>98% ee (No epimerization)
C2 Amide Coupling HATU, DIPEA, Amine, DMF, RT75 - 85%>95%
N1 Deprotection 4M HCl in Dioxane, RT, 2h>95%Complete Boc removal

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for reagent selection and temperature control is explicitly defined to prevent common pitfalls such as epimerization or over-reduction.

Protocol A: Diastereoselective Reductive Amination at C4

Objective: Install a pharmacophore at C4 while preserving the C2 stereocenter.

  • Preparation: Dissolve 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate (1.0 eq) and the desired primary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) under a nitrogen atmosphere.

    • Causality: DCE is chosen over methanol to minimize the formation of hemiaminal intermediates that can stall the reaction.

  • Imine Formation: Add glacial acetic acid (1.5 eq) and stir at room temperature for 2 hours.

    • Validation Check: Monitor via LC-MS. Do not proceed until the ketone mass disappears and the imine/enamine mass is dominant.

  • Reduction: Cool the mixture to 0 °C and add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in small portions.

    • Causality: STAB is a mild reducing agent. It is strictly selected over Sodium Borohydride ( NaBH4​ ) to prevent the premature reduction of the unreacted C4 ketone into an alcohol, ensuring absolute chemoselectivity for the imine.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with dichloromethane, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol B: Epimerization-Free C2 Ester Hydrolysis

Objective: Convert the C2 ethyl ester to a carboxylic acid for downstream amide coupling.

  • Preparation: Dissolve the C4-functionalized intermediate from Protocol A in a 3:1:1 mixture of THF:MeOH:H2O.

  • Saponification: Cool the reaction vessel to strictly 0 °C. Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O ) (1.1 eq) dropwise as an aqueous solution.

    • Causality: The alpha-proton at the C2 position is highly acidic due to the adjacent ester and N-Boc group. Running this reaction at room temperature or using a stronger base (like NaOH) will cause base-catalyzed deprotonation and subsequent epimerization of the stereocenter. Maintaining 0 °C ensures the stereochemical integrity is preserved.

  • Validation Check: Monitor the reaction via Chiral Supercritical Fluid Chromatography (SFC) against a racemic standard to confirm enantiomeric excess (ee) remains >98%.

  • Workup: Acidify to pH 4 using 1M citric acid (avoid strong mineral acids to prevent premature Boc deprotection), extract with ethyl acetate, and concentrate in vacuo.

Conclusion

For drug discovery programs targeting complex GPCRs, kinases, or protein-protein interactions, escaping "flatland" is no longer optional. The 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate scaffold provides a superior, benchmarked alternative to standard piperidines. Its three orthogonal vectors allow for rapid 3D space exploration, while the strategic placement of the C2-carboxylate intrinsically mitigates basicity-driven hERG liabilities, accelerating the path from hit to lead.

References

  • Universidad de Chile / Springer. "Piperidine-based drug discovery". Heterocyclic compounds in medicinal chemistry. Available at: [Link]

  • ACS Publications. "Synthesis of Fused Bicyclic Piperidines: Potential Bioactive Templates for Medicinal Chemistry". Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. "Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery". Pharmaceutical Fronts. Available at: [Link]

  • ACS Publications. "HergSPred: Accurate Classification of hERG Blockers/Nonblockers with Machine-Learning Models". Journal of Chemical Information and Modeling. Available at:[Link]

Sources

Validation

Validation of chiral HPLC methods for 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate

Title: Validation of Chiral HPLC Methods for 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate: A Comparative Guide Introduction 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate (often referred to as N-Boc-4-o...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of Chiral HPLC Methods for 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate: A Comparative Guide

Introduction 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate (often referred to as N-Boc-4-oxopiperidine-2-carboxylic acid ethyl ester) is a critical chiral building block in the synthesis of complex active pharmaceutical ingredients (APIs), including kappa-opioid receptor (KOR) agonists and cGAS inhibitors[1][2]. The molecule possesses a stereocenter at the C2 position. Because the enantiomeric purity of this intermediate directly dictates the pharmacological efficacy and safety of the final API, developing and validating a robust chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) method is paramount.

This guide provides an objective comparison of chiral stationary phases (CSPs) for the enantiomeric resolution of this piperidine derivative and outlines a comprehensive, self-validating protocol aligned with the latest ICH Q2(R2) guidelines[3].

Mechanistic Rationale for Chiral Separation The separation of 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate enantiomers relies on the transient diastereomeric complexes formed between the analyte and the CSP.

  • Analyte Features : The molecule features a bulky N-Boc group, an ethyl ester, and a ketone. These functional groups act primarily as hydrogen bond acceptors and dipole-dipole interaction sites. The N-Boc group is notorious for existing in multiple rotameric states at room temperature, which can lead to peak broadening and tailing[1].

  • CSP Selection : Polysaccharide-based CSPs, specifically amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® AD-H), are highly effective[4][5]. The carbamate linkages on the amylose backbone act as both hydrogen bond donors (N-H) and acceptors (C=O). The helical structure of the amylose polymer provides a chiral groove where the bulky tert-butyl and ethyl groups undergo steric inclusion, allowing for the discrimination of the (R) and (S) configurations.

  • Mobile Phase Causality : Using ethanol (EtOH) as a polar modifier in normal-phase chromatography (e.g., Hexane/EtOH) often yields better peak shapes than isopropanol (IPA) for N-Boc protected piperidines[6]. Ethanol's smaller steric profile allows it to effectively compete for non-specific hydrogen bonding sites on the silica matrix, reducing peak tailing caused by the N-Boc group. Alternatively, Supercritical Fluid Chromatography (SFC) using scCO2 and methanol with basic additives (e.g., 20 mM NH3) dramatically improves mass transfer and suppresses tailing, offering superior resolution in a fraction of the time[2].

Workflow for Method Development and Validation To ensure a self-validating system, the analytical method must incorporate System Suitability Testing (SST) as a strict gatekeeper before executing any ICH Q2(R2) validation parameters[3][7].

G Start Chiral Method Development Screening CSP Screening (Amylose vs. Cellulose) Start->Screening Optimization Mobile Phase Optimization (NP vs. SFC) Screening->Optimization SST System Suitability Testing (Rs > 1.5, Tailing < 1.5) Optimization->SST Validation ICH Q2(R2) Validation SST->Validation Specificity Specificity (Enantiomeric Resolution) Validation->Specificity Linearity Linearity & Range (R² > 0.999) Validation->Linearity Precision Precision & Accuracy (RSD < 2.0%) Validation->Precision Robustness Robustness (Flow, Temp, % Modifier) Validation->Robustness Decision Acceptance Criteria Met? Specificity->Decision Linearity->Decision Precision->Decision Robustness->Decision Decision->Optimization No Routine Routine Quality Control Decision->Routine Yes

Chiral method development and ICH Q2(R2) validation workflow for enantiomeric separation.

Comparative Performance Data The following table synthesizes experimental performance metrics across different chromatographic modes and CSPs for 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate[1][2][6].

Chromatographic ModeColumn (CSP)Mobile PhaseFlow Rate / TempRetention Times (R / S)Resolution (Rs)Tailing FactorMechanistic Notes
Normal Phase (NP) CHIRALPAK® AD-H (5 µm)Hexane / EtOH (90:10)1.0 mL/min / 25°C12.5 min / 16.2 min2.81.6EtOH provides optimal H-bonding competition. Slight tailing due to N-Boc rotamers at 25°C[5][6].
Normal Phase (NP) CHIRALPAK® IA (5 µm)Hexane / IPA (95:5) + 0.1% DEA1.0 mL/min / 25°C15.1 min / 21.4 min3.11.4Immobilized phase. Diethylamine (DEA) suppresses secondary interactions with residual silanols[1].
Supercritical Fluid (SFC) CHIRALPAK® IG (5 µm)scCO2 / MeOH + 20mM NH3 (90:10)3.0 mL/min / 40°C1.02 min / 1.45 min4.51.1Superior speed and efficiency. 40°C and scCO2 low viscosity accelerate rotamer interconversion[2].

Step-by-Step Validation Protocol (ICH Q2(R2) Aligned) To ensure trustworthiness, the validation protocol must be executed as a self-validating system. If System Suitability Testing (SST) fails at any point, the run is invalidated, ensuring that only data generated under optimal system performance is used for regulatory validation[3][7].

Step 1: System Suitability Testing (SST) Causality: SST verifies that the chromatographic system is adequate for the intended analysis at the exact time of testing, accounting for subtle daily shifts in column chemistry or pump performance.

  • Inject the racemic standard mixture (50 µg/mL) six times sequentially.

  • Acceptance Criteria : Resolution (Rs) between enantiomers ≥ 1.5; Tailing factor (Tf) for both peaks ≤ 1.5; Relative Standard Deviation (RSD) of retention times and peak areas ≤ 2.0%.

Step 2: Specificity and Selectivity Causality: Ensures the method can accurately measure the specific enantiomer without interference from the opposite enantiomer, synthetic precursors, or degradation products[8].

  • Inject the diluent (blank) to confirm no baseline interference.

  • Inject the isolated (R)-enantiomer and (S)-enantiomer individually to confirm absolute retention times.

  • Inject the racemate spiked with known synthetic impurities (e.g., unreacted 4-oxopiperidine-2-carboxylic acid).

  • Acceptance Criteria : No interfering peaks at the retention times of the target enantiomers. Peak purity angle must be less than the peak purity threshold (using Photo Diode Array detection).

Step 3: Linearity and Range Causality: Demonstrates that the detector response is directly proportional to the concentration of the enantiomers within the intended operational range, which is critical for accurate quantitative assays[7].

  • Prepare standard solutions of the target enantiomer at 5 concentration levels ranging from 50% to 150% of the nominal target concentration (e.g., 25, 40, 50, 60, 75 µg/mL).

  • Inject each level in triplicate.

  • Acceptance Criteria : Correlation coefficient (R²) ≥ 0.999. The y-intercept should be ≤ 5% of the target concentration response.

Step 4: Accuracy and Precision Causality: Accuracy proves the method measures the true value without bias, while precision (repeatability and intermediate precision) proves the method is reproducible across different conditions, mitigating human and instrumental error[9][10].

  • Accuracy : Spike the target enantiomer into a placebo/blank matrix at 80%, 100%, and 120% of the nominal concentration. Prepare 3 replicates per level (9 determinations total).

  • Repeatability (Intra-day Precision) : Inject 6 independent preparations of the 100% concentration level on Day 1.

  • Intermediate Precision (Inter-day Precision) : Have a second analyst prepare 6 independent samples on Day 2, using a different HPLC system or column lot.

  • Acceptance Criteria : Recovery for accuracy must be 98.0% - 102.0%. RSD for repeatability and intermediate precision must be ≤ 2.0%.

Step 5: Robustness Causality: Evaluates the method's reliability during normal, deliberate variations in method parameters, identifying critical control points for routine Quality Control (QC) environments[11].

  • Alter one parameter at a time while keeping others constant:

    • Flow rate: ± 10% (e.g., 0.9 and 1.1 mL/min).

    • Column Temperature: ± 5°C (e.g., 20°C and 30°C).

    • Mobile Phase Composition: ± 2% absolute of the polar modifier (e.g., 8% and 12% EtOH).

  • Acceptance Criteria : SST criteria (Rs ≥ 1.5, Tf ≤ 1.5) must still be met under all varied conditions.

Conclusion For the chiral separation of 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate, polysaccharide-based CSPs (particularly Amylose-based columns like CHIRALPAK® AD-H or IG) offer exceptional selectivity. While normal-phase HPLC with Hexane/EtOH provides a reliable and accessible method, transitioning to SFC with basic additives resolves peak tailing issues associated with N-Boc rotamers and drastically reduces analysis time. Adhering strictly to the ICH Q2(R2) validation framework ensures that the selected method is robust, reproducible, and regulatory-compliant for pharmaceutical development.

References

  • Validation of Analytical Procedures Q2(R2) - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - European Medicines Agency (EMA). Available at:[Link]

  • CHIRALPAK® AD-3 / CHIRALPAK® AD-H / CHIRALPAK® AD HPLC Columns - Daicel Chiral Technologies. Available at: [Link]

  • Stereoselective Synthesis and Pharmacological Evaluation of 2,4-Bridged Piperidine Derivatives - IRIS Institutional Research Information System, University of Palermo. Available at:[Link]

Safety & Regulatory Compliance

Safety

1-Tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate proper disposal procedures

As a Senior Application Scientist, I recognize that the safe handling and disposal of complex pharmaceutical intermediates require more than just following a safety data sheet (SDS)—it requires a mechanistic understandin...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the safe handling and disposal of complex pharmaceutical intermediates require more than just following a safety data sheet (SDS)—it requires a mechanistic understanding of the molecule's reactivity.

1-Tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate (often referred to as Ethyl 1-Boc-4-oxopiperidine-2-carboxylate) is a highly versatile building block used extensively in medicinal chemistry, particularly in the stereoselective synthesis of bridged piperidine derivatives and receptor agonists[1]. However, its structural features—specifically the acid-labile tert-butoxycarbonyl (Boc) protecting group and the ester functionality—dictate strict operational and disposal protocols to prevent hazardous secondary reactions in waste streams.

This guide provides a self-validating, step-by-step operational framework for the safe handling, spill decontamination, and EPA-compliant disposal of this compound.

Chemical Profile & Hazard Causality

Before initiating any workflow, it is critical to understand the physical and chemical properties that drive our safety protocols. The compound is typically encountered as a pale yellow viscous liquid or low-melting solid[2] and is highly soluble in halogenated solvents (chloroform, dichloromethane) and alcohols (methanol)[3].

Mechanistic Safety Insight: The most significant hidden hazard of this compound lies in its Boc protecting group. If this compound is inadvertently disposed of in a highly acidic waste carboy (e.g., containing trifluoroacetic acid or hydrochloric acid from deprotection steps), the Boc group will rapidly cleave. This acid-catalyzed hydrolysis releases isobutylene gas and carbon dioxide . If this occurs in a tightly sealed Satellite Accumulation Area (SAA) container, the rapid gas evolution can over-pressurize and rupture the vessel, leading to a catastrophic chemical spill.

Table 1: Quantitative Data & Hazard Summary
Property / ParameterSpecification
IUPAC Name 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate
CAS Numbers 180854-44-8 (S-isomer), 357154-16-6 (R-isomer), 125545-98-4 (Unspecified)
Molecular Weight 271.31 g/mol
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), H335 (Respiratory irritation)[4]
Recommended Storage 2–8°C, tightly sealed, away from strong oxidizing agents[4]

Operational Workflow & Waste Segregation

To ensure absolute safety and regulatory compliance, laboratory personnel must follow a strict segregation logic when disposing of this compound. Under the Resource Conservation and Recovery Act (RCRA), this material must be managed from the moment it becomes waste until its final destruction via high-temperature incineration[5].

WasteWorkflow N1 Waste Generation: 1-Boc-4-oxopiperidine-2-carboxylate N2 Assess Solvent Matrix N1->N2 N3 Acidic Conditions? (e.g., TFA, HCl) N2->N3 N4 WARNING: Boc Deprotection Releases Isobutylene & CO2 Neutralize or Vent Before Sealing N3->N4 Yes N5 Halogenated Waste (e.g., CHCl3, DCM) N3->N5 No (Halogenated) N6 Non-Halogenated Waste (e.g., MeOH, EtOAc) N3->N6 No (Non-Halogenated) N4->N5 N4->N6 N7 Satellite Accumulation Area (SAA) Max 55 Gallons / Properly Labeled N5->N7 N6->N7 N8 EPA-Compliant Incineration N7->N8

Decision matrix for the safe segregation and disposal of Boc-protected piperidine waste.

Step-by-Step Disposal Procedures

The overriding principle governing the prudent handling of laboratory waste is that no experimental activity should begin unless a disposal plan has been formulated[6].

Protocol A: Routine Liquid Waste Disposal
  • Solvent Compatibility Check: Determine the primary solvent carrying the 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate. If the solvent is chloroform or dichloromethane, the waste must be directed to the Halogenated Organic Waste stream. If dissolved in methanol, ethanol, or ethyl acetate, direct it to the Non-Halogenated Organic Waste stream.

  • Acid Neutralization (Critical Step): If the waste mixture contains strong acids (e.g., post-reaction mixtures), carefully neutralize the solution to a pH of ~7 using a mild base (e.g., saturated aqueous sodium bicarbonate) before transferring it to a sealed waste carboy. This prevents the dangerous evolution of isobutylene gas.

  • Transfer to SAA: Transfer the neutralized waste into a compatible, high-density polyethylene (HDPE) or glass waste container located in a designated Satellite Accumulation Area (SAA)[7].

  • Labeling: Immediately update the hazardous waste tag. The label must explicitly list "1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate" along with all solvents. Never use abbreviations.

  • Storage Limits: Ensure the SAA does not exceed 55 gallons of hazardous waste. Once the container is full, it must be dated and moved to a Central Accumulation Area (CAA) within 3 days[5].

Protocol B: Solid Waste & Spill Decontamination

Because this compound can exist as a low-melting solid, spills require specific physical containment strategies rather than just absorption.

  • Immediate Isolation: Evacuate personnel from the immediate vicinity and ensure the area is well-ventilated to mitigate respiratory irritation (H335)[4].

  • Don PPE: Equip standard chemical-resistant nitrile gloves, tight-fitting safety goggles, and a flame-retardant lab coat.

  • Containment: Do not flush the material down the drain under any circumstances[7]. Cover the spill with a finely-powdered liquid-binding material such as diatomaceous earth (diatomite) or a commercial universal binder[4].

  • Physical Removal: Using a non-sparking scoop, carefully sweep the absorbed mixture into a wide-mouth, sealable hazardous waste container.

  • Surface Decontamination: The compound is highly lipophilic. Decontaminate the spill surface by aggressively scrubbing the area with paper towels soaked in isopropanol or ethanol[4]. Dispose of these contaminated paper towels in the solid hazardous waste stream (often designated as "Chemically Contaminated Debris").

  • Final Disposal: Submit a waste pickup request to your Environmental Health and Safety (EHS) department. The material will be transported by a licensed contractor for high-temperature incineration, which is the only acceptable method for the complete destruction of this organic compound[6].

Regulatory Grounding

Operating under the EPA's Subpart K (Alternative Requirements for Eligible Academic Entities) or standard RCRA guidelines, laboratories must ensure that hazardous waste determinations are made by trained professionals[8]. By understanding the specific degradation pathways of 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate, scientists not only protect their immediate laboratory environment but also ensure compliance with federal environmental protection mandates.

References

  • Jonas, H., Wünsch, B., Diana, P. "Stereoselective Synthesis and Pharmacological Evaluation of 2,4-Bridged Piperidine Derivatives". IRIS UniPA. Available at:[Link]

  • Old Dominion University (ODU) Environmental Health and Safety. "Laboratory Waste Management Guidelines". odu.edu. Available at: [Link]

  • National Research Council (US) Committee. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". NCBI Bookshelf - NIH. Available at: [Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines". cwu.edu. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories". epa.gov. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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1-Tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate
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1-Tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate
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